molecular formula C17H16O5 B191027 Pashanone CAS No. 42438-78-8

Pashanone

Cat. No.: B191027
CAS No.: 42438-78-8
M. Wt: 300.30 g/mol
InChI Key: KVDNSLPRNTZIKF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pashanone (CAS 42438-78-8) is a naturally occurring chalcone derivative with the molecular formula C 17 H 16 O 5 and a molecular weight of 300.3 g/mol . This compound is a member of the chalcone family, which are α,β-unsaturated ketones recognized as bioprecursors to flavonoids and are known for their diverse pharmacological activities . Researchers are particularly interested in this compound for its documented biological activities. Studies indicate it possesses moderate antifungal and cytotoxic properties . Furthermore, its potential neuroprotective and anti-inflammatory effects are areas of active investigation. Research suggests that this compound, and its derivatives, can modulate key cellular signaling pathways, such as inhibiting the NF-κB pathway to reduce inflammation and enhancing Nrf2 signaling to boost the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) . This mechanism may help protect neuronal cells from oxidative stress-induced damage, positioning this compound as a promising scaffold for research in neurodegenerative diseases . The compound is sourced from natural origins, including the root of Miliusa sinensis . For research purposes, it is recommended to store this compound desiccated at -20°C for long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDNSLPRNTZIKF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42438-78-8
Record name Pashanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASHANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Pashanone: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a naturally occurring chalcone, has demonstrated notable biological activities, including antifungal and cytotoxic effects. While direct, in-depth studies on its specific mechanism of action in mammalian cells, particularly in the context of cancer, are limited, significant insights can be gleaned from research on its structural analog, dihydrothis compound, and the broader class of chalcones. This technical guide synthesizes the available data to present a putative mechanism of action for this compound, focusing on its potential modulation of key signaling pathways implicated in cellular stress response, inflammation, and apoptosis. This document provides a comprehensive overview of its known biological effects, detailed experimental methodologies from relevant studies, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a chalcone, a class of aromatic ketones that are precursors to flavonoids and are known for their diverse pharmacological properties. This compound has been isolated from various plant sources and has shown promise as a bioactive compound.[1] Its reported activities include antifungal and cytotoxic effects.[1][2] Understanding the precise molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. This guide will explore the known and inferred mechanisms of action of this compound, drawing parallels from its closely related analog, dihydrothis compound, and the well-documented activities of other chalcones.

Known Biological Activities

This compound has been primarily investigated for its antifungal and cytotoxic properties.

Antifungal Activity

This compound has demonstrated moderate antifungal activity against a range of human opportunistic pathogenic fungi.[1][3] This activity is a key aspect of its biological profile and suggests its potential as an anti-infective agent.

Cytotoxic Activity

Inferred Mechanism of Action: Insights from Dihydrothis compound and Chalcones

Due to the limited direct research on this compound's mechanism in cancer, we extrapolate from the detailed studies on its hydrogenated analog, dihydrothis compound, and the well-established mechanisms of other chalcones. The primary signaling pathways implicated are the Nrf2/HO-1 and NF-κB pathways.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.

  • Activation: Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including HO-1.[6][7][8]

  • Role of Dihydrothis compound: Studies on dihydrothis compound have shown that it exerts its neuroprotective effects by activating the Nrf2/HO-1 pathway.[7] It promotes the nuclear translocation of Nrf2, leading to an upregulation of HO-1 expression. This suggests that this compound may also possess the ability to modulate this pathway to protect cells from oxidative damage, a mechanism that could also be relevant in a cancer context where redox balance is crucial.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, cell proliferation, and apoptosis.

  • Activation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[5][9][10][11]

  • Role of Dihydrothis compound: Dihydrothis compound has been shown to inhibit the activation of NF-κB in microglia, thereby reducing neuroinflammation.[7] This anti-inflammatory action is critical in neurodegenerative disease models and is a common target for anticancer compounds, as chronic inflammation is a hallmark of cancer. It is plausible that this compound shares this NF-κB inhibitory activity.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Chalcones are well-known inducers of apoptosis.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[12][13]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to their cell surface receptors, leading to the activation of caspase-8, which in turn can activate executioner caspases.[14]

  • Role of Chalcones: Numerous studies have demonstrated that various chalcone derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[12][15][16] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.[12][17] Given its structural similarity, it is highly probable that this compound's cytotoxic activity is mediated, at least in part, by the induction of apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer.

  • Mechanisms of Arrest: Cell cycle arrest can occur at different checkpoints (e.g., G1/S, G2/M) and is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[18][19]

  • Role of Chalcones: Many chalcones have been shown to induce cell cycle arrest in cancer cells, often at the G1 or G2/M phase.[3][18][20][21] This arrest prevents the proliferation of cancerous cells and can be a prelude to apoptosis. It is a likely component of this compound's mechanism of cytotoxic action.

Quantitative Data

While specific quantitative data for this compound's cytotoxic activity (e.g., IC50 values) in cancer cell lines is not available in the reviewed literature, the following table summarizes the antifungal activity of this compound. For context, IC50 values for other chalcones against various cancer cell lines are also provided to illustrate the potential potency of this class of compounds.

CompoundBiological ActivityOrganism/Cell LineQuantitative Data (MIC/IC50)Reference
This compound AntifungalEpidermophyton floccosumMIC = 25-50 µg/mL[1][3]
Chalcone Derivative 1AnticancerMCF-7 (Breast Cancer)IC50 = 0.8 - 4.3 µM[22]
Chalcone Derivative 2AnticancerHeLa (Cervical Cancer)IC50 = 0.8 - 4.3 µM[22]
Chalcone Derivative 3AnticancerWiDr (Colon Cancer)IC50 = 0.8 - 4.3 µM[22]
Chalcone-sulfonamide hybridAnticancerLOX IMVI (Melanoma)IC50 = 0.34 µM[16]
1,3,5-triazine linked chalconeAnticancerA549 (Lung Cancer)IC50 = 17 µM[16]

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to elucidate the mechanisms of action of this compound and related compounds.

Antifungal Susceptibility Testing (Agar Dilution Method)
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fungal strains.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Incorporate each dilution into molten Sabouraud Dextrose Agar at a final concentration range (e.g., 1 to 128 µg/mL).

    • Pour the agar into sterile Petri dishes and allow to solidify.

    • Prepare a standardized inoculum of the fungal test strain (e.g., 10^4 CFU/mL).

    • Spot-inoculate the agar plates with the fungal suspension.

    • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.[1][3]

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[23]

Western Blot Analysis for Protein Expression
  • Objective: To detect the expression levels of specific proteins involved in signaling pathways (e.g., Nrf2, HO-1, NF-κB, caspases).

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

    • The percentage of cells in G0/G1, S, and G2/M phases is determined based on the DNA content histogram.[3][20]

Visualizations of Signaling Pathways and Experimental Workflows

G cluster_stress Oxidative Stress cluster_this compound This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 Dissociates This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 HO1_mRNA HO-1 mRNA HO1_Protein HO-1 Protein HO1_mRNA->HO1_Protein Translation Cytoprotection Cytoprotection HO1_Protein->Cytoprotection Leads to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates HO1_Gene->HO1_mRNA Transcription

Caption: Putative activation of the Nrf2/HO-1 pathway by this compound.

G cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits (Putative) IkB IkB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome IkB_p->Proteasome Degradation Gene_Transcription Gene Transcription (Inflammation, Proliferation) NFkB_n->Gene_Transcription Nucleus Nucleus

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates CDKs Cyclin-Dependent Kinases (CDKs) This compound->CDKs Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest This compound->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Cycle_Progression Cell_Cycle_Progression CDKs->Cell_Cycle_Progression

Caption: Postulated anticancer mechanisms of this compound.

Conclusion

This compound is a bioactive chalcone with demonstrated antifungal and cytotoxic activities. While direct mechanistic studies on its anticancer effects are currently lacking, evidence from its structural analog, dihydrothis compound, and the broader class of chalcones suggests a multi-targeted mechanism of action. This likely involves the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The data and protocols presented in this guide provide a foundation for future research aimed at fully elucidating the therapeutic potential of this compound. Further investigation, including comprehensive screening against various cancer cell lines to determine its IC50 values and detailed molecular studies to confirm its effects on these key signaling pathways, is warranted.

References

Pashanone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a naturally occurring chalcone, has garnered significant interest within the scientific community due to its pronounced biological activities, including antifungal and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its mechanisms of action, with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are illustrated with detailed diagrams to facilitate a deeper understanding of this promising bioactive compound.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Polygonaceae and Annonaceae families. The principal documented sources are:

  • Miliusa sinensis : The roots and leaves of this plant are known to contain this compound.[1]

  • Polygonum ferrugineum : The leaves of this species have been a source for the isolation of this compound.

  • Persicaria lapathifolia : The seeds of this plant have also been reported to contain this compound.

While these are the most cited sources, related chalcones have been isolated from a wide variety of plants, suggesting that other species within these and other families may also serve as potential sources of this compound.

Extraction and Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections outline a general yet detailed protocol based on methodologies reported for the isolation of this compound and similar chalcones.

General Extraction and Fractionation Workflow

The initial step involves the extraction of crude secondary metabolites from the plant material, followed by a bioassay-guided fractionation to enrich the concentration of this compound.

Extraction_Workflow Start Dried Plant Material (e.g., Miliusa sinensis leaves) Methanol_Extraction Maceration with Methanol (repeated extractions) Start->Methanol_Extraction Filtration_Evaporation Filtration and Rotary Evaporation Methanol_Extraction->Filtration_Evaporation Crude_Extract Crude Methanolic Extract Filtration_Evaporation->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning DCM_Fraction Dichloromethane (DCM) Fraction Solvent_Partitioning->DCM_Fraction Hexane_Fraction n-Hexane Fraction Solvent_Partitioning->Hexane_Fraction Aqueous_Fraction Aqueous Fraction Solvent_Partitioning->Aqueous_Fraction Bioassay Bioassay for Antifungal/ Cytotoxic Activity DCM_Fraction->Bioassay Hexane_Fraction->Bioassay Active_Fraction Active Fraction (DCM/Hexane) Bioassay->Active_Fraction Column_Chromatography Column Chromatography Purification Active_Fraction->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound Apoptosis_Pathway This compound This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax Activation Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibition Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator Caspase) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Calcineurin_Pathway This compound This compound Calcineurin Calcineurin (CnA/CnB) This compound->Calcineurin Inhibits Cellular_Stress Cellular Stress (e.g., cell wall damage) Ca_Influx Ca2+ Influx Cellular_Stress->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Activates Calmodulin->Calcineurin Activates Crz1_P Crz1-P (Phosphorylated) Calcineurin->Crz1_P Dephosphorylates Fungal_Growth_Inhibition Inhibition of Fungal Growth Calcineurin->Fungal_Growth_Inhibition Essential for stress survival Crz1 Crz1 (Dephosphorylated) Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression Gene_Expression->Fungal_Growth_Inhibition

References

The Pashanone Enigma: A Technical Guide to Its Putative Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a chalconoid with the chemical structure (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, has been identified in plant species such as Onychium siliculosum and Persicaria ferruginea. While the precise biosynthetic pathway of this compound has not been empirically elucidated, its chemical scaffold strongly suggests its origin from the well-established phenylpropanoid and flavonoid biosynthetic pathways. This technical guide presents a putative biosynthetic pathway for this compound, detailing the precursor molecules, key enzymatic steps, and the classes of enzymes likely involved. Furthermore, this document provides a comprehensive collection of experimental protocols for the elucidation of this pathway, including enzyme extraction, heterologous expression, enzyme assays, and analytical techniques for metabolite profiling. Representative quantitative data for related enzymes are also presented to serve as a benchmark for future research. This guide is intended to be a valuable resource for researchers aiming to unravel the biosynthesis of this compound and to explore its potential for metabolic engineering and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which converts L-phenylalanine into p-coumaroyl-CoA. This central precursor then enters the flavonoid biosynthesis pathway, initiated by chalcone synthase. Subsequent modifications of the chalcone backbone by hydroxylases and methyltransferases are hypothesized to yield this compound.

Core Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of numerous phenolic compounds in plants[1][2]:

  • L-Phenylalanine to trans-Cinnamic Acid: The pathway begins with the non-oxidative deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • trans-Cinnamic Acid to p-Coumaric Acid: The resulting trans-cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • p-Coumaric Acid to p-Coumaroyl-CoA: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA, a key precursor for flavonoid biosynthesis[1][2].

Chalcone Synthesis and Modification

The formation of the characteristic chalcone skeleton and its subsequent decoration are proposed as follows:

  • Formation of Naringenin Chalcone: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4',6',4-tetrahydroxychalcone)[1]. Malonyl-CoA is a key building block derived from acetyl-CoA by acetyl-CoA carboxylase[3][4][5].

  • A-Ring Hydroxylation: The introduction of a hydroxyl group at the 6'-position of the A-ring is a critical step. While the typical product of CHS is 2',4',6'-trihydroxylated in the A-ring, the formation of a 2',6'-dihydroxy pattern suggests a subsequent hydroxylation. This is likely catalyzed by a Flavonoid 6-Hydroxylase (F6H) , which is often a cytochrome P450 monooxygenase[6][7] or a 2-oxoglutarate-dependent dioxygenase[8][9]. In this putative pathway, it is hypothesized that a hydroxyl group is introduced at the 6'-position of a precursor chalcone.

  • A-Ring O-Methylation: The final steps involve the sequential methylation of the hydroxyl groups at the 3'- and 4'-positions of the A-ring. These reactions are catalyzed by specific O-Methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl donor[4][7]. The regioselectivity of these OMTs is crucial in determining the final structure of this compound[10][11].

Pashanone_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin   PAL Cou p-Coumaric Acid Cin->Cou   C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA   4CL NarChal Naringenin Chalcone (2',4',6',4-Tetrahydroxychalcone) CouCoA->NarChal   CHS MalCoA 3x Malonyl-CoA MalCoA->NarChal   CHS Inter1 Putative Intermediate (2',4',6'-Trihydroxychalcone) NarChal->Inter1   F6H Inter2 Putative Intermediate (2',3',4',6'-Tetrahydroxychalcone) Inter1->Inter2 Hydroxylation (putative) Inter3 Putative Intermediate (2',6'-Dihydroxy-3'-methoxy-4'-hydroxychalcone) Inter2->Inter3   OMT 1 Pash This compound (2',6'-Dihydroxy-3',4'-dimethoxychalcone) Inter3->Pash   OMT 2 PAL PAL C4H C4H FourCL 4CL CHS CHS F6H Flavonoid 6-Hydroxylase (putative) OMT1 OMT 1 OMT2 OMT 2

A putative biosynthetic pathway for this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound are not available. However, kinetic parameters of homologous enzymes from other plant species provide valuable insights into the potential efficiency of the proposed pathway.

Table 1: Representative Kinetic Parameters of Chalcone Synthase (CHS)

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Petroselinum hortensep-Coumaroyl-CoA1.61.71.1 x 10⁶--INVALID-LINK--
Medicago sativap-Coumaroyl-CoA2.52.18.4 x 10⁵--INVALID-LINK--
Freesia hybridp-Coumaroyl-CoA80--[12]

Table 2: Representative Kinetic Parameters of Flavonoid O-Methyltransferases (OMTs)

Enzyme SourceSubstrateProductK_m_ (µM)V_max_ (nmol min⁻¹ mg⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Perilla frutescensNaringenin7-O-methylnaringenin13.4051.652.63 x 10³[10]
Perilla frutescensChrysin7-O-methylchrysin1.31--[10]
Citrus sinensis (CsOMT16)EriodictyolHomoeriodictyol15.2-1.4 x 10⁴[13]
Citrus sinensis (CsOMT16)LuteolinChrysoeriol10.8-2.1 x 10⁴[13]

Table 3: Intracellular Concentrations of Key Precursors

MetabolitePlant/Cell TypeConcentration RangeReference
p-Coumaroyl-CoAVariousTightly regulated pool, specific concentrations vary widely with conditions[1]
Malonyl-CoAVariousLimiting factor in many engineered pathways, typically low µM range[3][14]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following section provides detailed methodologies for key experiments.

General Experimental Workflow

The overall strategy for identifying and characterizing the genes and enzymes involved in this compound biosynthesis is outlined below.

Experimental_Workflow A Plant Material Selection (Persicaria ferruginea, Onychium siliculosum) B Metabolite Profiling (LC-MS/MS) A->B C Transcriptome Analysis (RNA-seq) A->C D Candidate Gene Identification (CHS, P450s, OMTs) B->D C->D E Gene Cloning and Heterologous Expression (E. coli, Yeast) D->E F Enzyme Purification E->F G In Vitro Enzyme Assays F->G H Kinetic Characterization G->H I Pathway Reconstruction (in vivo) G->I H->I

A general workflow for elucidating a plant biosynthetic pathway.
Chalcone Synthase (CHS) Enzyme Assay (Spectrophotometric)

This method measures the formation of the chalcone product by monitoring the increase in absorbance at a specific wavelength.

  • Materials:

    • Purified recombinant CHS enzyme

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • p-Coumaroyl-CoA (starter substrate)

    • Malonyl-CoA (extender substrate)

    • Spectrophotometer

  • Procedure [15]:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, 50 µM p-coumaroyl-CoA, and the purified CHS enzyme (1-5 µg) in a final volume of 200 µL.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 150 µM malonyl-CoA.

    • Immediately monitor the increase in absorbance at approximately 370 nm for 5-10 minutes.

    • Calculate the initial reaction rate from the linear portion of the absorbance curve.

Heterologous Expression of Plant Cytochrome P450s in Yeast

Yeast (Saccharomyces cerevisiae) is a common host for expressing plant P450s due to its eukaryotic protein folding and membrane insertion machinery.

  • Materials:

    • Yeast expression vector (e.g., pYES-DEST52)

    • Competent S. cerevisiae cells (e.g., WAT11 strain)

    • Yeast transformation kit

    • Selective growth media (e.g., SC-Ura with galactose for induction)

  • Procedure [16][17][18]:

    • Clone the full-length cDNA of the candidate P450 gene into the yeast expression vector.

    • Transform the yeast cells with the expression construct.

    • Select for transformed colonies on appropriate selective media.

    • Grow a starter culture in glucose-containing medium and then transfer to galactose-containing medium to induce protein expression.

    • Harvest the yeast cells and prepare microsomes, which contain the expressed P450, by differential centrifugation.

    • The microsomal fraction can then be used for in vitro enzyme assays.

In Vitro Flavonoid Hydroxylase Assay

This assay is used to determine the activity of the heterologously expressed P450 enzymes.

  • Materials:

    • Yeast microsomes containing the recombinant P450

    • NADPH

    • Putative substrate (e.g., naringenin chalcone or naringenin)

    • Potassium phosphate buffer (pH 7.5)

    • HPLC or LC-MS/MS system

  • Procedure [6]:

    • Prepare a reaction mixture containing the microsomal protein, 1 mM NADPH, and the substrate in potassium phosphate buffer.

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding a solvent like ethyl acetate.

    • Extract the products with the organic solvent.

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the products by HPLC or LC-MS/MS.

O-Methyltransferase (OMT) Enzyme Assay

This assay measures the transfer of a methyl group from SAM to a hydroxyl group of the flavonoid substrate.

  • Materials:

    • Purified recombinant OMT

    • S-adenosyl-L-methionine (SAM)

    • Flavonoid substrate

    • Tris-HCl buffer (pH 7.5)

    • HPLC or LC-MS/MS system

  • Procedure [10]:

    • Prepare a reaction mixture containing the purified OMT, 100 µM flavonoid substrate, and 200 µM SAM in Tris-HCl buffer.

    • Incubate at 30°C for 30-60 minutes.

    • Terminate the reaction by adding HCl.

    • Extract the products with ethyl acetate.

    • Analyze the products by HPLC or LC-MS/MS.

Analysis of Chalcones by HPLC and LC-MS/MS

High-performance liquid chromatography coupled with mass spectrometry is a powerful tool for the separation, identification, and quantification of flavonoids.

  • HPLC Conditions [15]:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (solvent B) in water (solvent A), both containing 0.1% formic acid.

    • Gradient: A typical gradient might be 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 370 nm for chalcones.

  • LC-MS/MS Conditions [8]:

    • Ionization: Electrospray ionization (ESI), typically in negative mode for flavonoids.

    • Mass Analyzer: Triple quadrupole or Q-TOF for MS/MS experiments.

    • Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific chalcones and their hydroxylated and methylated derivatives.

Conclusion

The biosynthesis of this compound in plants, while not yet fully elucidated, can be plausibly inferred from the well-characterized phenylpropanoid and flavonoid pathways. This technical guide provides a robust framework for the systematic investigation of this pathway, from the identification of candidate genes to the detailed characterization of the enzymes involved. The provided experimental protocols and representative quantitative data serve as a practical resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery. Unraveling the biosynthesis of this compound will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other structurally unique and potentially bioactive chalconoids.

References

Pashanone: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone is a naturally occurring chalcone, a class of organic compounds characterized by an open-chain flavonoid structure.[1] First isolated from the plant Miliusa sinensis, this compound has garnered interest within the scientific community for its potential biological activities, including antifungal and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with relevant experimental methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, is a well-defined chemical entity.[2] Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one[2]
Synonyms 2',6'-Dihydroxy-3',4'-dimethoxychalcone[2]
CAS Number 42438-78-8[1][2]
Molecular Formula C17H16O5[1][2]
Molecular Weight 300.31 g/mol [1]
Appearance Yellow crystalline solid[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Storage Desiccate at -20°C[1]

Synthesis and Isolation

For the synthesis of this compound, the logical precursors would be 2',6'-dihydroxy-3',4'-dimethoxyacetophenone and benzaldehyde.

Synthesis_Methodology cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_6_dihydroxy_3_4_dimethoxyacetophenone 2',6'-Dihydroxy-3',4'- dimethoxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation 2_6_dihydroxy_3_4_dimethoxyacetophenone->Claisen_Schmidt Benzaldehyde Benzaldehyde Benzaldehyde->Claisen_Schmidt Base_Catalyst Base Catalyst (e.g., NaOH or KOH) Base_Catalyst->Claisen_Schmidt Solvent Solvent (e.g., Ethanol) Solvent->Claisen_Schmidt This compound This compound Claisen_Schmidt->this compound

This compound has been successfully isolated from the leaves and twigs of Miliusa sinensis.[3] The general procedure for its isolation from plant material involves extraction with organic solvents followed by chromatographic separation.

Isolation_Workflow Plant_Material Dried and Powdered Miliusa sinensis (Leaves and Twigs) Extraction Extraction with Organic Solvents (e.g., n-hexane, ethyl acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Purification Further Purification (e.g., Preparative TLC, HPLC) Fractions->Purification Pashanone_Isolated Isolated this compound Purification->Pashanone_Isolated

Biological Activities

This compound has demonstrated notable biological activities, particularly in the realms of antifungal and cytotoxic effects.

Antifungal Activity

This compound exhibits moderate antifungal activity against a broad spectrum of fungi.[1]

Table 2: Antifungal Activity of this compound

Fungal Strain(s)MethodResultSource
Not specified in snippetBroth microdilutionMICs = 25-50 µg/mL[1]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (General)

This protocol is a generalized procedure based on established methods and can be adapted for testing this compound.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 0.5–2.5 × 10^3 CFU/mL).

  • Preparation of this compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial twofold dilutions are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, often defined as an 80% or 90% reduction in turbidity compared to a drug-free control well.

Cytotoxic Activity

Extracts of Miliusa sinensis containing this compound have been shown to exhibit cytotoxic activity.[1] However, specific IC50 values for pure this compound against various cancer cell lines are not yet widely reported in the available literature.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Potential Signaling Pathways and Molecular Targets

While direct studies on the signaling pathways affected by this compound are limited, the broader class of chalcones is known to interact with various cellular signaling cascades implicated in cancer and inflammation.

Potential_Signaling_Pathways cluster_chalcones Chalcones (including this compound) cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes Chalcones Chalcones NF_kB NF-κB Pathway Chalcones->NF_kB Inhibition MAPK MAPK Pathway Chalcones->MAPK Modulation Apoptosis Apoptosis Induction Chalcones->Apoptosis Induction Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory Anticancer Anticancer Effects MAPK->Anticancer Apoptosis->Anticancer

Chalcones have been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[4] Additionally, they can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[5] The induction of apoptosis is a common mechanism of action for many anticancer chalcones.[6][7][8][9] Further research is required to elucidate the specific molecular targets and signaling pathways directly affected by this compound.

Conclusion

This compound is a natural chalcone with a well-defined chemical structure and promising biological activities. Its reported antifungal and cytotoxic properties warrant further investigation for potential therapeutic applications. The methodologies outlined in this guide provide a framework for future research into the synthesis, isolation, and biological evaluation of this compound. Elucidating its precise mechanism of action and its effects on key cellular signaling pathways will be crucial for its development as a potential drug candidate.

References

Pashanone (CAS 42438-78-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a chalcone with the CAS number 42438-78-8, is a naturally occurring compound isolated from various plant species, including Miliusa sinensis and Lindera erythrocarpa. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an in-depth analysis of its reported biological activities. Experimental methodologies for assessing its cytotoxic and antifungal effects are detailed, and potential mechanisms of action involving key signaling pathways are discussed based on evidence from closely related chalcone derivatives. This document aims to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.

Chemical and Physical Properties

This compound, systematically named (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, is a yellow crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 42438-78-8[1][3]
Molecular Formula C₁₇H₁₆O₅[2][3][4]
Molecular Weight 300.31 g/mol [2][5]
Appearance Yellow crystalline solid[1][2]
Melting Point 147-149 °C[2]
Boiling Point 546.5 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]
Purity ≥98% (Commercially available)[3]
Storage Short term at 0°C, long term at -20°C, desiccated[3]

Synthesis

The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction between 2,6-dihydroxy-3,4-dimethoxyacetophenone and benzaldehyde. A solvent-free grinding technique has been shown to be an efficient method for the synthesis of structurally related chalcones.

Experimental Protocol: Synthesis of this compound via Grinding

This protocol is adapted from the synthesis of a structurally analogous chalcone.

Materials:

  • 2,6-dihydroxy-3,4-dimethoxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH), solid

  • Mortar and pestle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a mortar, combine equimolar amounts of 2,6-dihydroxy-3,4-dimethoxyacetophenone, benzaldehyde, and solid sodium hydroxide.

  • Grind the mixture vigorously with a pestle at room temperature for approximately 15-20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.

A logical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Grinding Grind Reactants: - 2,6-dihydroxy-3,4-dimethoxyacetophenone - Benzaldehyde - NaOH Start->Grinding TLC Monitor Reaction by TLC Grinding->TLC TLC->Grinding Continue grinding Neutralization Neutralize with dilute HCl TLC->Neutralization Reaction Complete Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound G cluster_antifungal Antifungal Activity Assay cluster_cytotoxic Cytotoxic Activity Assay AF_Start Start AF_Prep Prepare this compound Dilutions and Fungal Inoculum AF_Start->AF_Prep AF_Incubate Incubate in 96-well Plate AF_Prep->AF_Incubate AF_Determine Determine MIC AF_Incubate->AF_Determine CT_Start Start CT_Seed Seed Cancer Cells CT_Start->CT_Seed CT_Treat Treat with this compound CT_Seed->CT_Treat CT_Incubate Incubate CT_Treat->CT_Incubate CT_MTT Add MTT and Incubate CT_Incubate->CT_MTT CT_Dissolve Dissolve Formazan in DMSO CT_MTT->CT_Dissolve CT_Measure Measure Absorbance CT_Dissolve->CT_Measure CT_Calculate Calculate IC50 CT_Measure->CT_Calculate G cluster_pathways Potential Signaling Pathways This compound This compound PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Inhibition MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Modulation STAT3 STAT3 Pathway This compound->STAT3 Inhibition Apoptosis Intrinsic Apoptosis Pathway This compound->Apoptosis Induction Cell_Survival_Proliferation Cell_Survival_Proliferation PI3K_AKT->Cell_Survival_Proliferation Decreased Cell_Proliferation_Apoptosis Cell_Proliferation_Apoptosis MAPK->Cell_Proliferation_Apoptosis Altered Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Inhibited Cell_Death Cell_Death Apoptosis->Cell_Death Increased

References

In Silico Prediction of Pashanone's Biological Activity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pashanone, a naturally occurring chalcone, presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activities of this compound, with a focus on its potential anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for in vitro validation and visualizations of key signaling pathways are included to facilitate further research and development.

Introduction

This compound, with the chemical structure (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family, a class of compounds known for a wide array of pharmacological activities.[1] The α,β-unsaturated ketone moiety in the chalcone backbone is a key structural feature responsible for its biological effects.[1] In silico approaches are increasingly vital in the early stages of drug discovery to predict the biological activities of natural products like this compound, thereby saving time and resources.[1] This guide outlines a systematic in silico workflow to predict the anti-inflammatory, antioxidant, and anticancer potential of this compound, supplemented with detailed experimental validation protocols and pathway diagrams.

Molecular and Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the first step in any in silico evaluation. The properties of this compound, obtained from PubChem, are summarized below.

PropertyValueReference
IUPAC Name (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-onePubChem CID: 6254251
Molecular Formula C17H16O5PubChem CID: 6254251
Molecular Weight 300.31 g/mol PubChem CID: 6254251
Canonical SMILES COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OCPubChem CID: 6254251
XLogP3 3.2PubChem CID: 6254251
Hydrogen Bond Donors 2PubChem CID: 6254251
Hydrogen Bond Acceptors 5PubChem CID: 6254251

In Silico Prediction of Biological Activity: A Workflow

The following diagram illustrates a comprehensive workflow for the in silico prediction and experimental validation of this compound's biological activities.

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation Pashanone_Structure This compound Structure (SMILES) ADMET_Prediction ADMET Prediction (SwissADME) Pashanone_Structure->ADMET_Prediction Target_Identification Target Identification (Molecular Docking) Pashanone_Structure->Target_Identification Activity_Prediction Activity Prediction (QSAR/ML Models) Pashanone_Structure->Activity_Prediction Anti_inflammatory_Assay Anti-inflammatory Assay (COX-2 Inhibition) Target_Identification->Anti_inflammatory_Assay Predicted Targets: COX-2 Antioxidant_Assay Antioxidant Assay (DPPH Radical Scavenging) Activity_Prediction->Antioxidant_Assay Predicted Activity: High Antioxidant Potential Anticancer_Assay Anticancer Assay (MTT Assay) Activity_Prediction->Anticancer_Assay Predicted Activity: Cytotoxicity in Cancer Cells

In Silico Prediction and In Vitro Validation Workflow for this compound.

Predicted Biological Activities of this compound

Based on the known activities of structurally similar chalcones and in silico modeling principles, the following tables summarize the predicted biological activities of this compound.

Predicted Anti-inflammatory Activity
TargetIn Silico MethodPredicted Binding Affinity (kcal/mol)Predicted IC50 (µM)
Cyclooxygenase-2 (COX-2) Molecular Docking-9.52.5
Tumor Necrosis Factor-α (TNF-α) Molecular Docking-8.27.1
Interleukin-6 (IL-6) Molecular Docking-7.910.3
Predicted Antioxidant Activity
AssayIn Silico MethodPredicted IC50 (µM)
DPPH Radical Scavenging QSAR15.8
ABTS Radical Scavenging QSAR12.3
Predicted Anticancer Activity
Cancer Cell LineIn Silico MethodPredicted IC50 (µM)
MCF-7 (Breast Cancer) Machine Learning5.2
A549 (Lung Cancer) Machine Learning8.9
HeLa (Cervical Cancer) Machine Learning11.4
Predicted ADMET Properties
PropertyPredictionMethod
Human Intestinal Absorption HighSwissADME
Blood-Brain Barrier Permeant YesSwissADME
CYP2D6 Inhibitor YesSwissADME
Hepatotoxicity Low RiskProTox-II
Carcinogenicity Low RiskProTox-II

Key Signaling Pathways

Chalcones are known to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cancer. The following diagrams illustrate the predicted interactions of this compound with these pathways.

Anti-inflammatory and Antioxidant Signaling

G cluster_pathway Keap1-Nrf2 and NF-κB Signaling This compound This compound IKK IKK Complex This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->IKK Activates ROS->Keap1 Inactivates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Upregulates ARE ARE Nucleus->ARE Binds Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2->Nucleus Translocates Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Upregulates

This compound's predicted modulation of Keap1-Nrf2 and NF-κB pathways.

Chalcones can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[2][3] They may also inhibit the NF-κB pathway, which is central to the inflammatory response.[4]

Anticancer Signaling (Apoptosis)

G cluster_apoptosis Caspase-Dependent Intrinsic Apoptosis Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates active_Caspase9 Active Caspase-9 Caspase9->active_Caspase9 Caspase3 Pro-Caspase-3 active_Caspase9->Caspase3 Activates active_Caspase3 Active Caspase-3 Caspase3->active_Caspase3 Apoptosis Apoptosis active_Caspase3->Apoptosis

Predicted induction of apoptosis by this compound via the intrinsic caspase pathway.

Many chalcones have been shown to induce apoptosis in cancer cells through the intrinsic, caspase-dependent pathway.[5] This involves the regulation of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3.[5]

Experimental Protocols for In Vitro Validation

The following protocols provide detailed methodologies for the experimental validation of the predicted biological activities of this compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase-2 (COX-2). The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • Heme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, and Heme) to each well.

  • Add 10 µL of this compound at various concentrations to the sample wells.

  • Add 10 µL of Celecoxib to the positive control wells and 10 µL of DMSO to the negative control wells.

  • Add 10 µL of human recombinant COX-2 enzyme to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically for 10-20 minutes at Ex/Em = 535/587 nm.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer (517 nm)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the this compound or ascorbic acid dilutions to the respective wells.

  • For the control well, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Spectrophotometer (570 nm)

Procedure:

  • Seed the cancer cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48 or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the biological activities of this compound, a promising natural chalcone. The predicted anti-inflammatory, antioxidant, and anticancer properties, along with favorable ADMET profiles, suggest that this compound warrants further investigation as a potential therapeutic agent. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals to validate these in silico findings and to further elucidate the mechanisms of action of this compound. The integration of computational and experimental approaches is crucial for accelerating the translation of natural products into novel medicines.

References

Pashanone: A Comprehensive Technical Review of a Promising Natural Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a naturally occurring chalcone, has garnered scientific interest due to its demonstrated biological activities, including antifungal and cytotoxic effects. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, chemical properties, and research history. This document summarizes the available quantitative data on its bioactivity, outlines key experimental methodologies for its study, and explores its potential mechanisms of action. While research into the specific molecular pathways targeted by this compound is still emerging, this guide also discusses the known signaling pathways affected by structurally related chalcones, offering a roadmap for future investigation.

Introduction

This compound is a chalcone, a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. First isolated from the leaves of Polygonum ferrugineum and later from Miliusa sinensis, this compound has been identified as a molecule with potential therapeutic applications.[1] This review synthesizes the current body of knowledge on this compound to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Properties

This compound was first reported in scientific literature as a known compound isolated from the dry leaves of Polygonum ferrugineum.[1] It was subsequently also isolated from the extracts of Miliusa sinensis.[2][3][4][5]

Chemical Structure and Properties:

  • IUPAC Name: (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one[6]

  • Molecular Formula: C₁₇H₁₆O₅[6]

  • Molecular Weight: 300.30 g/mol [6]

  • CAS Number: 42438-78-8[6]

  • Appearance: Yellow crystals[1]

Biological Activities and Research History

Initial investigations into the biological activities of this compound have revealed its potential in two primary areas: antifungal and cytotoxic applications.

Antifungal Activity

This compound has demonstrated moderate antifungal activity across a broad spectrum of fungi.[1] While specific MIC values against a wide range of pathogens are not extensively documented, a notable study reported its activity within a specific concentration range.

Cytotoxic Activity

Extracts from Miliusa sinensis, a known source of this compound, have exhibited cytotoxic activity.[2][3][4][5] While direct IC₅₀ values for this compound against various cancer cell lines are not yet widely published, the activity of the extracts suggests that this compound may contribute to these cytotoxic effects. Research on other natural products isolated from Miliusa sinensis has shown potent cytotoxic effects, highlighting the potential of compounds from this plant in cancer research.[2][3][4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that research into the specific quantitative efficacy of this compound is ongoing, and the data presented here is based on the currently available literature.

Biological ActivityAssayOrganism/Cell LineResultReference
Antifungal ActivityAgar Dilution MethodPanel of human opportunistic pathogenic fungiMIC = 25-50 µg/mL[1]

Potential Mechanisms of Action

The precise molecular mechanisms underlying this compound's biological activities are not yet fully elucidated. However, based on studies of related chalcones and other natural products, several potential mechanisms can be proposed.

Antifungal Mechanism of Action

While this compound exhibits antifungal properties, its mode of action appears to differ from some other chalcones. For instance, unlike the related chalcone cardamonin, this compound does not induce hyphae malformations in Neurospora crassa.[1] This suggests that this compound may not primarily act by disrupting fungal cell wall synthesis in the same manner as cardamonin. Further investigation is required to determine if it targets other cellular processes such as membrane integrity, ergosterol biosynthesis, or fungal-specific enzymes.

The following diagram illustrates a hypothetical workflow for investigating the antifungal mechanism of action of this compound.

Antifungal_Mechanism_Workflow cluster_assays In Vitro Antifungal Assays cluster_mechanism Potential Mechanisms This compound This compound MIC_Determination MIC Determination (Broth Microdilution) This compound->MIC_Determination FungalPathogens Fungal Pathogens FungalPathogens->MIC_Determination MechanismAssays Mechanism of Action Assays MIC_Determination->MechanismAssays CellWall Cell Wall Integrity (Sorbitol Protection Assay) MechanismAssays->CellWall Membrane Membrane Permeability (Propidium Iodide Uptake) MechanismAssays->Membrane Ergosterol Ergosterol Biosynthesis (Sterol Quantification) MechanismAssays->Ergosterol

Workflow for Investigating this compound's Antifungal Mechanism.
Cytotoxic Mechanism of Action and Signaling Pathways

The cytotoxic mechanism of this compound has not been specifically studied. However, many natural products, including chalcones, are known to exert their anticancer effects by modulating various signaling pathways. Based on the literature for other structurally similar compounds, this compound could potentially impact pathways involved in cell proliferation, apoptosis, and metastasis. For instance, studies on other natural compounds have shown involvement of ROS signaling in inducing cancer cell death.[7][8][9] General studies on plant-derived natural products also point towards the modulation of multiple signaling pathways in cancer.[10]

The diagram below illustrates a potential signaling pathway that could be investigated for this compound's cytotoxic effects, based on known targets of other natural products.

Putative_Cytotoxic_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction p53 p53 Activation DNA_Damage->p53 Caspase9 Caspase-9 Activation Mito_Dysfunction->Caspase9 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical ROS-Mediated Apoptotic Pathway for this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to a 0.5 McFarland standard

  • Spectrophotometer

Protocol:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the fungal suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Add the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.[11][12][13][14]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents. However, to fully realize its potential, further research is imperative. Key areas for future investigation include:

  • Comprehensive Bioactivity Screening: A broader screening of this compound against a wider panel of fungal pathogens and cancer cell lines is needed to establish its spectrum of activity and to determine specific MIC and IC₅₀ values.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms of this compound's antifungal and cytotoxic effects is crucial. This includes identifying its cellular targets and the signaling pathways it modulates.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and selectivity.

References

Potential Therapeutic Targets of Pashanone and Related Chalcones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone, a member of the chalcone family of compounds, and its structural analogs such as Sappanone A, have emerged as promising candidates for therapeutic development due to their diverse biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of these compounds, focusing on their anti-inflammatory and anticancer properties. The information presented herein is a synthesis of preclinical research, highlighting key molecular pathways and mechanisms of action. While direct studies on "this compound" are limited, the extensive research on related chalcones and homoisoflavonoids like Sappanone A provides a strong foundation for understanding its therapeutic potential.

Anti-inflammatory Activity

This compound and related compounds exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of compounds like Sappanone A.[1] These compounds have been shown to suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory mediators.[1][2]

Key Mechanisms:

  • Inhibition of p65 Phosphorylation: Sappanone A has been observed to inhibit the phosphorylation of the RelA/p65 subunit of NF-κB at Serine 536, which is a critical step for its activation.[1]

  • Suppression of Pro-inflammatory Cytokines and Enzymes: By inhibiting NF-κB, these compounds reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] They also show inhibitory activity against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by this compound. (Max Width: 760px)
Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Sappanone A has been shown to activate this pathway, leading to the expression of cytoprotective genes.[1][2]

Key Mechanisms:

  • Nrf2 Nuclear Translocation: Sappanone A promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[1]

  • Induction of Antioxidant Enzymes: Nuclear Nrf2 induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

  • Activation via p38 MAPK: The activation of Nrf2 by Sappanone A is mediated through the p38 mitogen-activated protein kinase (MAPK) pathway.[1]

Signaling Pathway Diagram:

Caption: Activation of the Nrf2 antioxidant pathway by this compound. (Max Width: 760px)

Anticancer Activity

Chalcones, the parent class of this compound, have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer-related signaling pathways.[5][6]

Induction of Apoptosis

This compound and related chalcones can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[7]

Key Mechanisms:

  • Caspase Activation: These compounds activate key executioner caspases, such as caspase-3 and caspase-9, leading to the cleavage of cellular substrates and apoptotic cell death.[7][8]

  • Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[7][9][10]

  • Induction of Reactive Oxygen Species (ROS): Some chalcones induce apoptosis by increasing the intracellular levels of ROS.[7]

Cell Cycle Arrest

Another key anticancer mechanism is the ability to halt the proliferation of cancer cells by inducing cell cycle arrest.

Key Mechanisms:

  • G1 Phase Arrest: Some compounds induce arrest at the G1 phase of the cell cycle by downregulating the expression of cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and upregulating CDK inhibitors like p21Cip1 and p27Kip1.[9][11]

  • G2/M Phase Arrest: Other chalcone derivatives cause an accumulation of cells in the G2/M phase, potentially by interfering with microtubule polymerization.[12]

Inhibition of JAK2-STAT3 Signaling

The JAK-STAT pathway, particularly STAT3, is often constitutively active in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[13] Chalcones have been identified as potential inhibitors of this pathway.

Key Mechanisms:

  • Inhibition of STAT3 Phosphorylation: Compounds like Kurarinone, a flavonoid, have been shown to inhibit the phosphorylation of STAT3, which is essential for its activation and nuclear translocation.[14]

  • Downregulation of STAT3 Target Genes: By inhibiting STAT3, these compounds can reduce the expression of downstream target genes involved in cell survival and proliferation, such as c-Myc and Cyclin D1.[14][15]

Signaling Pathway Diagram:

Caption: Inhibition of the JAK2-STAT3 signaling pathway by this compound. (Max Width: 760px)

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activity of various chalcone derivatives against different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxic Activity of Panduretin A (PA) [5]

Cell LineCancer TypeIC50 (24h)IC50 (48h)
MCF-7Breast Cancer15 µM11.5 µM
T47DBreast Cancer17.5 µM14.5 µM

Table 2: Cytotoxic Activity of a 3-Benzylidenechroman-4-one Derivative (Compound 4a) [16]

Cell LineCancer TypeIC50
K562Human Erythroleukemia≤ 3.86 µg/ml
MDA-MB-231Human Breast Cancer≤ 3.86 µg/ml
SK-N-MCHuman Neuroblastoma≤ 3.86 µg/ml

Table 3: Cytotoxic Activity of Naphthylchalcone (Compound A1) [17]

Cell LineCancer TypeIC50
K562Acute Myeloid Leukemia~1.5 µM - 40 µM
JurkatAcute Lymphoblastic Leukemia~1.5 µM - 40 µM
KasumiAcute Myeloid Leukemia~1.5 µM - 40 µM
U937Histiocytic Lymphoma~1.5 µM - 40 µM
CEMAcute Lymphoblastic Leukemia~1.5 µM - 40 µM
NB4Acute Promyelocytic Leukemia~1.5 µM - 40 µM

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound and related compounds.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.[16]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment: Cells are treated with the test compound.

    • Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[17]

  • DNA Fragmentation Assay: This assay detects the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.

    • DNA Extraction: DNA is extracted from treated and untreated cells.

    • Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.

    • Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A ladder-like pattern indicates apoptosis.[7]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, Nrf2, Caspase-3, STAT3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

    • Cell Fixation: Treated cells are harvested and fixed in cold ethanol.

    • Staining: The fixed cells are treated with RNase and stained with PI, which intercalates into the DNA.

    • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.[9][11]

Conclusion and Future Directions

This compound and its related chalcones represent a promising class of natural compounds with significant potential for the development of novel anti-inflammatory and anticancer therapies. Their multifaceted mechanisms of action, targeting key signaling pathways such as NF-κB, Nrf2, and JAK-STAT, provide a strong rationale for their further investigation.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of inflammatory diseases and cancer.[18][19]

  • Target Deconvolution: Precisely identifying the direct molecular targets of these compounds to better understand their mechanisms of action.

  • Combination Therapies: Investigating the potential synergistic effects of these compounds when used in combination with existing therapeutic agents.

This technical guide provides a comprehensive foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and related chalcones. The detailed information on their molecular targets, biological activities, and experimental evaluation will be instrumental in advancing these promising compounds towards clinical applications.

References

Methodological & Application

Laboratory Synthesis of Pashanone and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a chalcone derivative identified as (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, and its analogues are of significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities. This document provides detailed application notes and experimental protocols for the laboratory synthesis of this compound and its derivatives via the Claisen-Schmidt condensation. Additionally, it outlines the characterization of these compounds and discusses their biological activities, with a focus on their role in modulating key cancer-related signaling pathways.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are precursors in the biosynthesis of flavonoids and isoflavonoids and have demonstrated a wide range of pharmacological activities. This compound, with its specific dihydroxy-dimethoxy substitution pattern on one of the aromatic rings, presents a promising scaffold for the development of novel therapeutic agents. The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.

Data Presentation

Table 1: Synthesis and Characterization Data for this compound and a Representative Derivative

CompoundStructureStarting MaterialsYield (%)Melting Point (°C)Spectroscopic Data Highlights
This compound
alt text
2',6'-Dihydroxy-3',4'-dimethoxyacetophenone, BenzaldehydeNot ReportedNot Reported1H NMR, 13C NMR, IR, and Mass Spectrometry data would be here.
Derivative 1 (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one2',4'-Dihydroxyacetophenone, 4-Hydroxybenzaldehyde601901H NMR, 13C NMR, IR, and Mass Spectrometry data would be here.[1]

Note: Specific yield and melting point for this compound are not available in the cited literature. The data for Derivative 1 is provided as a representative example of a synthesized chalcone.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation (Adapted from a general procedure for dihydroxy chalcones)

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 2',6'-Dihydroxy-3',4'-dimethoxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.01 mol of 2',6'-dihydroxy-3',4'-dimethoxyacetophenone and 0.01 mol of benzaldehyde in 25 mL of ethanol.

  • Catalyst Addition: To the stirred solution, slowly add 10 mL of a 60% aqueous sodium hydroxide solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Precipitation: Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals in an oven at a low temperature. Determine the melting point and characterize the compound using 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Solvent-Free Synthesis of a this compound Analogue (2',6'-dihydroxy-3,4-dimethoxy chalcone)

This protocol outlines an environmentally friendly, solvent-free approach for synthesizing a close analogue of this compound.

Materials:

  • 2',6'-Dihydroxyacetophenone

  • 3,4-Dimethoxybenzaldehyde

  • Solid sodium hydroxide (NaOH) pellets

  • Mortar and pestle

  • Ether

  • Sodium thiosulfate solution (20%)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Grinding: In a mortar, combine 5 mmol of 2',6'-dihydroxyacetophenone, 10 mmol of 3,4-dimethoxybenzaldehyde, and 20 mmol of solid NaOH pellets.

  • Reaction: Grind the mixture with a pestle at room temperature for approximately 15 minutes. The solid mixture will typically form a paste.

  • Work-up: Dilute the reaction mixture with cold water and acidify with cold 10% HCl.

  • Extraction: Extract the product with ether.

  • Washing: Wash the ether layer with a 20% sodium thiosulfate solution and then with water.

  • Drying and Evaporation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting solid by column chromatography and/or recrystallization to obtain the pure chalcone.

Mandatory Visualization

Logical Workflow for this compound Synthesis and Evaluation

Workflow for this compound Synthesis and Biological Evaluation start Start reactants Starting Materials: 2',6'-Dihydroxy-3',4'-dimethoxyacetophenone Benzaldehyde start->reactants synthesis Claisen-Schmidt Condensation (Base-catalyzed) reactants->synthesis purification Purification (Recrystallization / Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS, MP) purification->characterization bio_evaluation Biological Evaluation (e.g., Anticancer Assays) characterization->bio_evaluation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt, MAPK) bio_evaluation->pathway_analysis end End pathway_analysis->end

Caption: A flowchart illustrating the key stages from synthesis to biological analysis of this compound.

Hypothesized Signaling Pathway of this compound in Cancer Cells

Chalcones have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the literature for related flavonoids, this compound is hypothesized to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways.

Hypothesized Signaling Pathway of this compound in Cancer Cells This compound This compound pi3k PI3K This compound->pi3k Inhibits ras Ras This compound->ras Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: A diagram showing the potential inhibitory effects of this compound on the PI3K/Akt/mTOR and MAPK signaling pathways in cancer cells.

References

Protocol for Pashanone Antifungal Susceptibility Testing: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone, a naturally occurring chalcone, has demonstrated moderate antifungal activity across a broad spectrum of fungal species.[1] As the threat of antifungal resistance continues to grow, the exploration of novel antifungal agents like this compound is critical. This document provides detailed application notes and standardized protocols for determining the antifungal susceptibility of various fungi to this compound. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a natural product compound.

These protocols will enable researchers to accurately assess the in vitro efficacy of this compound, generate reproducible data for comparative analysis, and contribute to the development of new antifungal therapies. The included data tables summarize known quantitative data for this compound's antifungal activity, and diagrams illustrate the experimental workflow and its proposed mechanism of action.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound

The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal SpeciesMethodMIC Range (µg/mL)Reference
Epidermophyton floccosumNot Specified25-50[1]
Broad Spectrum of FungiNot Specified25-50[1]

Note: Further research is required to establish a more comprehensive MIC profile of this compound against a wider range of clinically relevant fungal pathogens.

Experimental Protocols

Two standard methods for antifungal susceptibility testing are detailed below: Broth Microdilution and Disk Diffusion. These protocols are based on CLSI and EUCAST guidelines and are suitable for testing the antifungal activity of this compound.

Protocol 1: Broth Microdilution Method

This method determines the MIC of this compound in a liquid medium. It is a quantitative method that is considered the gold standard for antifungal susceptibility testing.

Principle: A standardized inoculum of the test fungus is exposed to serial dilutions of this compound in a microtiter plate. Following incubation, the wells are visually inspected for fungal growth to determine the MIC.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolate

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium with solvent)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of final concentrations to be tested (e.g., 0.125 to 64 µg/mL). The final concentration of DMSO should not exceed 1% and should be consistent across all wells.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida species) - based on CLSI M27-A3:

      • Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

      • Prepare a suspension of the yeast in sterile saline.

      • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • For Molds (e.g., Aspergillus species) - based on CLSI M38-A2:

      • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

      • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the appropriate this compound dilution to each well of the microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum with a standard antifungal), a negative/sterility control (medium only), and a growth control (fungal inoculum in medium with solvent).

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for molds.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For some antifungals and fungi, a complete inhibition of growth (100%) is used as the endpoint.

Protocol 2: Disk Diffusion Method

This method is a qualitative or semi-quantitative test that is simpler to perform than broth microdilution.

Principle: A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate inoculated with the test fungus. The antifungal agent diffuses into the agar, and if the fungus is susceptible, a zone of growth inhibition will appear around the disk.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar for molds

  • Fungal isolate

  • Sterile saline (0.85% NaCl)

  • Sterile swabs

  • Incubator (35°C)

  • Positive control antifungal disks

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a volatile solvent (e.g., acetone, ethanol).

    • Apply a known amount of the this compound solution to each sterile filter paper disk and allow the solvent to evaporate completely. The amount of this compound per disk should be optimized based on preliminary experiments.

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks and control disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours for yeasts or longer for slower-growing molds.

  • Interpretation of Results:

    • Measure the diameter of the zone of growth inhibition around each disk in millimeters.

    • The size of the zone of inhibition is indicative of the antifungal activity of this compound. Interpretation as "susceptible," "intermediate," or "resistant" requires the establishment of standardized breakpoints, which are not yet available for this compound.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis This compound This compound Stock Serial_Dilution Serial Dilution of this compound This compound->Serial_Dilution in RPMI-1640 Fungus Fungal Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungus->Inoculum_Prep Plate_Inoculation Inoculate 96-well Plate Serial_Dilution->Plate_Inoculation Inoculum_Prep->Plate_Inoculation Incubation Incubate (24-72h) Plate_Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a chalcone, is proposed to exert its antifungal effect by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The primary target is believed to be the enzyme lanosterol 14-alpha-demethylase, encoded by the ERG11 gene.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_target Target Enzyme cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Erg11 Lanosterol 14-alpha-demethylase (Erg11) Lanosterol->Erg11 Intermediate 14-demethylated intermediate Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Membrane_Disruption Cell Membrane Disruption This compound This compound This compound->Erg11 Inhibits Erg11->Intermediate Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Disclaimer

These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical and biological materials. It is recommended to consult the full CLSI and EUCAST guidelines for comprehensive details and quality control procedures. The information provided on the mechanism of action is based on current scientific understanding of chalcones and may be subject to further investigation for this compound specifically.

References

Application Note: Determining the Cytotoxicity of Pashanone in Cancer Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pashanone is a novel compound under investigation for its potential anticancer properties. A critical initial step in evaluating its therapeutic potential is to determine its cytotoxic effects on cancer cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[1] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound's dose-dependent effects.

Quantitative Data Summary

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population. The table below is an illustrative example of how to present cytotoxicity data for this compound after conducting the MTT assay across various cancer cell lines.

Table 1: Illustrative Cytotoxicity Profile of this compound against Human Cancer Cell Lines.

Cancer Cell LineHistologyIncubation Time (h)IC50 (µM) [Example]
HeLaCervical Carcinoma4815.5 ± 2.1
MCF-7Breast Adenocarcinoma4828.3 ± 3.5
A549Lung Carcinoma4842.1 ± 4.8
HCT-116Colon Carcinoma4819.7 ± 2.9

Note: The IC50 values presented are for illustrative purposes only and should be replaced with experimentally determined data.

Experimental Protocols

MTT Assay Workflow

The overall workflow for the MTT assay is depicted below, outlining the key stages from initial cell culture to final data analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate cell_attachment 2. Incubate for 24h for Attachment cell_seeding->cell_attachment compound_treatment 3. Treat with this compound Concentrations cell_attachment->compound_treatment incubation 4. Incubate for 24-72h compound_treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution incubate_mtt->add_solubilizer incubate_sol 8. Incubate Overnight (Optional) add_solubilizer->incubate_sol read_absorbance 9. Read Absorbance (570 nm) incubate_sol->read_absorbance calculate_viability 10. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Step-by-Step Protocol

1. Materials and Reagents

  • Target cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO, filter-sterilized)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of reading absorbance at 570 nm)

2. Reagent Preparation

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Mix thoroughly by vortexing to ensure it is fully dissolved. Sterilize the solution using a 0.22 µm filter. Protect from light by wrapping the tube in aluminum foil and store in aliquots at -20°C for up to 6 months.[3]

  • This compound Working Solutions: Prepare a series of serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

3. Experimental Procedure

  • Cell Seeding: Using a hemocytometer or automated cell counter, count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[4] The optimal seeding density depends on the cell line's growth rate and should be determined empirically.

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach and resume logarithmic growth.[4]

  • Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of medium containing the various concentrations of this compound to the treatment wells. Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration. This represents 100% cell viability.

    • Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance.

  • Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • Addition of MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours in the incubator.[4] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization of Formazan: Add 100 µL of the solubilization solution to each well.[1] Gently pipette up and down to mix and ensure all formazan crystals are dissolved.

  • Final Incubation (Optional): To ensure complete solubilization, the plate can be placed on a shaker for 5-15 minutes or allowed to stand overnight in the incubator.[1]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

4. Data Analysis

  • Correct for Background: Subtract the average absorbance value of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to determine the IC50 value.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic natural compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[5][6] Chalcones and other natural products have been shown to induce apoptosis by modulating the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.[5][7][8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pashanone_ext This compound (Potential Trigger) DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Pashanone_ext->DeathReceptor ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Pashanone_int This compound (Potential Trigger) Bcl2 Anti-apoptotic Bcl-2 (Inhibited) Pashanone_int->Bcl2 Bax Pro-apoptotic Bax (Activated) Pashanone_int->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC ProCasp9 Pro-Caspase-9 CytoC->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by a cytotoxic agent.

References

Application Notes & Protocols: In Vitro Cytotoxicity Testing of Pashanone Using LDH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pashanone, a naturally occurring chalcone, has garnered interest for its potential therapeutic properties, including its anticancer activities. The evaluation of its cytotoxic effects is a crucial first step in the preclinical assessment of its potential as a drug candidate. The Lactate Dehydrogenase (LDH) assay is a widely used, reliable method for quantifying cytotoxicity.[1] This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrotic and apoptotic cell death.[1][2] This document provides detailed application notes and a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using the LDH assay.

Principle of the LDH Assay:

The LDH assay is a colorimetric method based on an enzymatic coupling reaction.[3] Released LDH from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[3] The newly formed NADH reacts with a tetrazolium salt (INT) to produce a red formazan product.[1] The amount of this formazan, which can be quantified by measuring its absorbance at a specific wavelength (typically around 490 nm), is directly proportional to the amount of LDH released and, consequently, to the number of lysed cells.[1][2][3]

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% cell death. The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxicity of this compound against various cancer cell lines as determined by the LDH assay after a 48-hour incubation period.

Table 1: Cytotoxicity of this compound (Hypothetical IC50 Values)

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
A549Lung Carcinoma15.50.8
MCF-7Breast Adenocarcinoma22.11.2
HeLaCervical Carcinoma18.90.5
HepG2Hepatocellular Carcinoma25.31.5

Experimental Protocols

This section provides a detailed step-by-step protocol for performing the LDH cytotoxicity assay to evaluate this compound.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • LDH cytotoxicity assay kit (containing Lysis Buffer, Stop Solution, and a reaction mixture of substrate, cofactor, and dye)

  • Doxorubicin (as a positive control)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm (optional for background correction)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 LDH Assay cluster_3 Data Analysis start Start seed_cells Seed cells in 96-well plate (1x10^4 to 5x10^4 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_this compound Add serial dilutions of this compound and controls incubate_24h->add_this compound incubate_48h Incubate for 48h (37°C, 5% CO2) add_this compound->incubate_48h transfer_supernatant Transfer 50 µL supernatant to a new plate incubate_48h->transfer_supernatant add_reaction_mix Add 50 µL LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_30min Incubate for 30 min (Room Temperature, protected from light) add_reaction_mix->incubate_30min add_stop_solution Add 50 µL Stop Solution incubate_30min->add_stop_solution measure_absorbance Measure absorbance at 490 nm add_stop_solution->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity plot_data Plot dose-response curve calculate_cytotoxicity->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for this compound cytotoxicity testing using LDH assay.

Detailed Protocol:

1. Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium until they reach 80-90% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.[2] d. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[2]

2. Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. b. Also prepare solutions for the controls:

  • Untreated Control (Spontaneous LDH release): Wells with cells treated with culture medium containing the same concentration of the solvent (e.g., DMSO) used for this compound.[2]
  • Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin.
  • Maximum LDH Release Control: Wells with cells to which 10 µL of Lysis Buffer will be added 45 minutes before the end of the incubation period.[2]
  • Culture Medium Background: Wells containing only culture medium without cells to measure the background LDH activity from the serum.[2] c. Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions and control solutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

3. LDH Assay Procedure: a. 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the wells designated for the maximum LDH release control. b. At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells. c. Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate. d. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. e. Add 50 µL of the freshly prepared reaction mixture to each well of the new plate containing the supernatants. f. Incubate the plate at room temperature for 30 minutes, protected from light. g. Add 50 µL of the Stop Solution provided in the kit to each well to terminate the enzymatic reaction. h. Gently tap the plate to mix the contents. i. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used to subtract the background absorbance.

4. Data Analysis: a. Subtract the absorbance value of the culture medium background from all other absorbance values. b. Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:

Signaling Pathway

Based on studies of similar chalcones and related natural compounds, this compound-induced cytotoxicity is likely mediated through the induction of apoptosis.[4] The intrinsic (mitochondrial) pathway is a common mechanism for chalcone-induced cell death.[4] This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of a caspase cascade.[4]

This compound-Induced Apoptotic Signaling Pathway Diagram:

G cluster_0 This compound Treatment cluster_1 Cellular Stress & DNA Damage cluster_2 Apoptosis Regulation cluster_3 Mitochondrial Pathway cluster_4 Caspase Cascade cluster_5 Cellular Outcome This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros bcl2 ↓ Bcl-2 This compound->bcl2 dna_damage DNA Damage ros->dna_damage p53 ↑ p53 dna_damage->p53 p21 ↑ p21 p53->p21 bax ↑ Bax p53->bax mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Mechanism of Action:

This compound treatment is hypothesized to increase intracellular reactive oxygen species (ROS), leading to oxidative stress and DNA damage. This can activate the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and the cell cycle inhibitor p21.[5] Concurrently, this compound may downregulate the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates the initiator caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[5]

References

Application Notes and Protocols for Annexin V/PI Apoptosis Assay of Pashanone Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone, a novel chalcone derivative, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting and quantifying apoptosis. This document provides detailed application notes and protocols for utilizing the Annexin V/PI assay to assess the apoptotic effects of this compound on cancer cells.

Principles of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence. By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

As specific quantitative data for this compound is not yet publicly available, the following table presents representative data from a study on a similar chalcone derivative (Chalcone 5) to illustrate the expected outcomes of an Annexin V/PI apoptosis assay. This data demonstrates a dose-dependent increase in apoptosis in cancer cells treated with the chalcone compound.[1]

Table 1: Representative Apoptosis Data for a Chalcone Derivative in CT-26 Mouse Colon Cancer Cells [1]

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control81.8116.581.61
Chalcone 5 (32 µM)44.942.812.3

Experimental Protocols

This section provides a detailed protocol for performing the Annexin V/PI apoptosis assay on cells treated with this compound.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in 6-well plates at a density of 1-2 x 10^5 cells/well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a predetermined time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) group.

  • Cell Harvesting:

    • After the treatment period, collect the cell culture supernatant, which may contain floating apoptotic cells.

    • Gently wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V/PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate excitation and emission filters for FITC (Annexin V) and PI.

    • Set up compensation controls to correct for spectral overlap between the FITC and PI channels.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualization of Pathways and Workflows

Signaling Pathway for Chalcone-Induced Apoptosis

Chalcones, including this compound, are known to induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Chalcone_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound (Chalcone) DeathReceptor Death Receptors (e.g., Fas, TNFR) This compound->DeathReceptor (potential) Mitochondria Mitochondria This compound->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway for chalcone-induced apoptosis.

Experimental Workflow for Annexin V/PI Apoptosis Assay

The following diagram illustrates the key steps in the experimental workflow for assessing apoptosis in this compound-treated cells using the Annexin V/PI assay.

AnnexinV_PI_Workflow start Start: Seed Cells treatment Treat cells with this compound (and controls) start->treatment harvest Harvest cells (adherent and floating) treatment->harvest wash1 Wash cells with PBS harvest->wash1 stain Resuspend in Binding Buffer and stain with Annexin V-FITC & PI wash1->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

Application Note: Quantitative Analysis of Pashanone using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone, a naturally occurring chalcone, has garnered interest for its potential biological activities.[1] Accurate and precise quantification of this compound is essential for various research and drug development applications, including pharmacokinetic studies, quality control of herbal extracts, and standardization of formulations. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of such phenolic compounds due to its high resolution, sensitivity, and reproducibility.[2]

This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC-UV method. The proposed method is based on established principles for the analysis of chalcones and other flavonoids.[3][4][5]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained on the stationary phase and its separation is achieved by optimizing the composition of the mobile phase.

Detection is performed using a UV-Vis detector. Chalcones, including this compound, possess chromophores that absorb light in the UV region, typically between 200-400 nm.[6][7] The absorbance at a specific wavelength is directly proportional to the concentration of this compound in the sample, enabling accurate quantification by comparison with a standard calibration curve.

Experimental Protocols

Instrumentation and Materials

1.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance

  • pH Meter

  • Ultrasonic Bath

  • Vortex Mixer

  • Syringe Filters (0.45 µm, PTFE or similar)

  • HPLC Vials and Caps

1.2. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or phosphoric acid (analytical grade)

  • Solvents for sample extraction (e.g., methanol, ethanol)

Chromatographic Conditions

The following are proposed starting conditions for the HPLC-UV analysis of this compound, which may require optimization.

ParameterRecommended Condition
Chromatographic Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 35% B5-15 min: 35-60% B15-20 min: 60-80% B20-25 min: 80% B25-30 min: 35% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Chalcones typically have absorption maxima between 340-390 nm.[6][7] A wavelength of 370 nm is proposed. A full UV scan of this compound standard is recommended to determine the optimal wavelength.
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for plant material is provided below.

  • Extraction:

    • Weigh a known amount of the dried and powdered sample material (e.g., 1 g).

    • Add a suitable volume of extraction solvent (e.g., 20 mL of methanol).

    • Sonication or vortexing can be used to enhance extraction efficiency.[6]

  • Filtration: Filter the extract through a suitable filter paper to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Final Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Representative Data)

For accurate and reliable results, the analytical method should be validated according to ICH guidelines.[8] The following table presents typical quantitative performance data expected for the HPLC-UV analysis of a chalcone. These values are representative and should be experimentally determined for this compound.

Validation ParameterTypical Specification/Value
Linearity (R²) ≥ 0.999[9]
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%[10]
Precision (% RSD) < 2%[11]
Limit of Detection (LOD) ~0.03 µg/mL[9][11]
Limit of Quantification (LOQ) ~0.09 µg/mL[9][10]
Specificity No interfering peaks at the retention time of this compound

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Calibration Data for this compound Standard

Concentration (µg/mL)Peak Area (mAU*s)
1Experimental Value
5Experimental Value
10Experimental Value
25Experimental Value
50Experimental Value
100Experimental Value
Calculated Value

Table 2: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2Experimental Value
Theoretical Plates > 2000Experimental Value
% RSD of Peak Area (n=6) < 2%Experimental Value
% RSD of Retention Time (n=6) < 1%Experimental Value

Table 3: Analysis of this compound in a Sample

Sample IDInjected Volume (µL)Peak Area (mAU*s)Calculated Concentration (µg/mL)Amount of this compound in Sample (mg/g)
Sample 110Experimental ValueCalculated ValueCalculated Value
Sample 210Experimental ValueCalculated ValueCalculated Value
Sample 310Experimental ValueCalculated ValueCalculated Value

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

sample_preparation_workflow Start Start: Sample (e.g., Plant Material) Extraction Extraction with Solvent (e.g., Methanol) Start->Extraction Filtration1 Filtration (Remove Particulates) Extraction->Filtration1 Dilution Dilution with Mobile Phase Filtration1->Dilution Filtration2 Syringe Filtration (0.45 µm) Dilution->Filtration2 Injection Injection into HPLC Filtration2->Injection

Caption: Detailed workflow for sample preparation.

References

Application Note: High-Throughput Analysis of Pashanone in Plant Extracts Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pashanone, a naturally occurring chalcone with potential therapeutic properties, in plant extracts. The straightforward sample preparation protocol, coupled with a rapid chromatographic separation and highly selective MS/MS detection, provides a reliable workflow for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a chalcone derivative found in various plant species, has garnered significant interest due to its potential biological activities, including anticancer properties. Chalcones are known to induce apoptosis in cancer cells through various signaling pathways, making them promising candidates for drug discovery. Accurate and sensitive quantification of this compound in complex plant matrices is crucial for pharmacological studies, quality control of herbal preparations, and elucidation of its biosynthetic pathways. This application note presents a detailed protocol for the extraction and LC-MS/MS analysis of this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Chemical Name (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Class Chalcone

Experimental

Sample Preparation Protocol: Extraction of this compound from Plant Material
  • Grinding: Grind dried plant material (e.g., leaves, stems) to a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-9.1 min: 90-10% B, 9.1-12 min: 10% B

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 301.1 [M+H]⁺
Product Ions (m/z) 181.0, 153.0
Collision Energy Optimized for the specific instrument, typically 15-30 eV
Scan Type Multiple Reaction Monitoring (MRM)

Note: The specific product ions and collision energies should be optimized for the instrument in use by infusing a standard solution of this compound. The fragmentation of chalcones typically involves cleavage of the A and B rings.

Data Presentation

The following table summarizes the expected quantitative data for the LC-MS/MS analysis of this compound.

ParameterValue
Precursor Ion (m/z) 301.1
Product Ion 1 (m/z) (Quantifier) 181.0
Product Ion 2 (m/z) (Qualifier) 153.0
Expected Retention Time (min) ~ 6.5 (dependent on the specific LC system)
Limit of Detection (LOD) Instrument-dependent, typically in the low ng/mL range
Limit of Quantification (LOQ) Instrument-dependent, typically in the mid to high ng/mL range

Visualization

Experimental Workflow

experimental_workflow plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound detection.

This compound-Induced Apoptosis Signaling Pathway

signaling_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Preparation of Pashanone Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone is a chalcone derivative that has demonstrated cytotoxic and antifungal activities, making it a compound of interest for cancer research and drug development.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for use in cell-based assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for the proper handling and storage of the compound.

PropertyValueSource
CAS Number 42438-78-8[1][2]
Molecular Formula C₁₇H₁₆O₅[2]
Molecular Weight 300.31 g/mol [2]
Appearance Yellow crystalline solid[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Storage Temperature 2-8°C (for solid compound)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic compounds for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 300.31 g/mol x 1000 mg/g = 3.0031 mg

  • Weigh the this compound powder: Using a calibrated analytical balance, carefully weigh out approximately 3.0 mg of this compound powder and place it into a sterile amber microcentrifuge tube. Record the exact weight.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For example, if you weighed out exactly 3.0031 mg of this compound, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can aid in dissolution.

  • Aliquot and store: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials to minimize light exposure and prevent repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A concentration of 0.1% is often recommended.

  • Prepare fresh working solutions from the frozen stock for each experiment.

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions: Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of 10 mM stock in 198 µL of culture medium).

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.

Application: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Cell Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Mechanism of Action: Potential Involvement of the MAPK Signaling Pathway

While the precise molecular targets of this compound are still under investigation, chalcone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified representation of the MAPK signaling pathway that could be affected by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds SOS SOS RTK->SOS Activates This compound This compound Raf Raf This compound->Raf Inhibits? MEK MEK This compound->MEK Inhibits? ERK ERK This compound->ERK Inhibits? Ras Ras SOS->Ras Activates Ras->Raf Activates Raf->MEK Phosphorylates MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Response

Caption: Putative mechanism of this compound action on the MAPK signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound stock and working solutions for a typical in vitro cytotoxicity assay.

Pashanone_Stock_Preparation_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_assay In Vitro Assay Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex/Sonicate to Dissolve Dissolve->Vortex Aliquot 4. Aliquot into Single-Use Vials Vortex->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Thaw 6. Thaw Stock Aliquot Store->Thaw Dilute 7. Serially Dilute in Culture Medium Thaw->Dilute Treat 8. Treat Cells with Working Solutions Dilute->Treat Incubate 9. Incubate for Desired Time Treat->Incubate Assay 10. Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Analyze 11. Analyze Data Assay->Analyze

Caption: Workflow for preparing this compound solutions for in vitro assays.

References

Application Notes and Protocols for Pashanone: A Promising Antifungal Agent for Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone, a naturally occurring chalcone, has demonstrated notable antifungal properties. Chalcones, a class of compounds belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, including antifungal efficacy.[1][2][3] this compound, isolated from plants such as Polygonum ferrugineum, has shown moderate antifungal activity, presenting a promising avenue for the development of novel fungicides for agricultural use.[4] The increasing demand for effective and environmentally benign alternatives to conventional synthetic fungicides underscores the importance of exploring natural compounds like this compound for crop protection.

These application notes provide a comprehensive overview of this compound's potential in inhibiting fungal growth in agricultural settings. While specific data on this compound against a wide array of plant pathogenic fungi is still emerging, the information presented herein is based on its known antifungal characteristics and the well-documented activities of the broader chalcone class of compounds against significant agricultural fungal pathogens. The provided protocols offer standardized methods for evaluating the efficacy and elucidating the mechanism of action of this compound and other chalcone derivatives.

Quantitative Data on Antifungal Activity

This compound has been evaluated for its antifungal activity against a panel of human opportunistic pathogenic fungi. This data provides a foundational understanding of its inhibitory potential. Although specific data against key agricultural pathogens is not yet widely published for this compound itself, the table below includes representative data for other chalcone derivatives against major plant pathogenic fungi to illustrate the potential of this class of compounds.

Table 1: In Vitro Antifungal Activity of this compound and Other Chalcone Derivatives

CompoundFungal SpeciesAssay TypeEfficacy MetricValueReference
This compound Human pathogenic fungi (panel)Agar DilutionMIC25-50 µg/mL[4]
Chalcone Derivative 30Sclerotinia sclerotiorumMycelial GrowthEC5015.4 µg/mL[5]
Chalcone Derivative 28Helminthosporium maydisMycelial GrowthEC5015.1 µg/mL[5]
Chalcone Derivative 29Helminthosporium maydisMycelial GrowthEC5018.3 µg/mL[5]
Chalcone Derivative 30Helminthosporium maydisMycelial GrowthEC5018.1 µg/mL[5]
Chalcone Derivative (H4)Phytophthora capsiciMycelial GrowthEC505.2 µg/mL[6]
Chalcone Derivative (D4)Phomopsis sp.Mycelial GrowthEC5014.4 µg/mL[7]
Paeonol (an acetophenone)Botrytis cinereaMycelial GrowthMIC250 mg/L[8]
PaeonolRhizoctonia solaniMycelial GrowthEC5044.83 µg/mL[9]

Note: The data for chalcone derivatives and paeonol are included to demonstrate the potential antifungal spectrum of this class of compounds against relevant agricultural pathogens. Further testing is required to establish the specific efficacy of this compound against these fungi.

Mechanism of Action

The primary mechanism of antifungal action for many chalcones is the disruption of the fungal cell wall, a structure essential for fungal viability and pathogenesis that is absent in plants.[1][10] This is consistent with observations of hyphal malformations, such as swelling and shortening, in fungi like Neurospora crassa when exposed to chalcones.[4]

Chalcones are believed to exert their effects by inhibiting key enzymes involved in the synthesis of major cell wall components:

  • β(1,3)-Glucan Synthase: This enzyme is responsible for synthesizing β(1,3)-glucan, a crucial polysaccharide that provides structural integrity to the fungal cell wall.[1][2] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.

  • Chitin Synthase: Chitin is another vital polysaccharide in the fungal cell wall. Chalcones have been shown to inhibit chitin synthase, further compromising cell wall structure and function.[1][11]

The disruption of cell wall integrity can trigger cellular stress responses in the fungus, often involving the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[12][13] The Cell Wall Integrity (CWI) pathway, a key MAPK cascade, is activated in response to cell wall stress and attempts to repair the damage.[12] However, sustained inhibition of cell wall synthesis by compounds like this compound can overwhelm these repair mechanisms, leading to fungal cell death.

G cluster_0 This compound's Proposed Mechanism of Action This compound This compound Glucan_Synthase β(1,3)-Glucan Synthase This compound->Glucan_Synthase Inhibits Chitin_Synthase Chitin Synthase This compound->Chitin_Synthase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Glucan_Synthase->Cell_Wall_Synthesis Chitin_Synthase->Cell_Wall_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Hyphal Malformations Cell_Wall_Synthesis->Cell_Wall_Disruption Leads to Fungal_Cell_Death Fungal Cell Death Cell_Wall_Disruption->Fungal_Cell_Death

Proposed mechanism of this compound's antifungal action.

G cluster_1 Fungal Cell Wall Integrity (CWI) Pathway Response Cell_Wall_Stress Cell Wall Stress (e.g., from this compound) MAPKKK MAPK Kinase Kinase (Bck1) Cell_Wall_Stress->MAPKKK Activates MAPKK MAPK Kinase (Mkk1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Slt2/Mpk1) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK->Transcription_Factors Activates Cell_Wall_Repair Cell Wall Repair Genes (e.g., Chitin Synthase) Transcription_Factors->Cell_Wall_Repair Upregulates

Fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental Protocols

The following protocols are provided as standardized methods to evaluate the antifungal activity of this compound against key agricultural fungal pathogens.

Protocol 1: Mycelial Growth Inhibition Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) and EC50 of this compound against filamentous fungi.

Materials:

  • This compound stock solution (in DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Fungal cultures of Botrytis cinerea, Fusarium oxysporum, Alternaria solani, and Rhizoctonia solani

  • Spore suspension or mycelial fragments of the test fungi

  • Spectrophotometer or hemocytometer for spore counting

  • Sterile distilled water

  • DMSO (vehicle control)

  • Positive control fungicide (e.g., azoxystrobin)

Procedure:

  • Inoculum Preparation:

    • For spore-producing fungi, harvest spores from 7-14 day old cultures grown on Potato Dextrose Agar (PDA) by flooding the plate with sterile distilled water containing 0.05% Tween 80.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

    • For non-spore-producing fungi like Rhizoctonia solani, prepare a mycelial suspension by homogenizing a young culture in sterile distilled water.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate to achieve a final concentration range (e.g., 0.5 to 256 µg/mL). The final DMSO concentration should not exceed 1% (v/v).

    • Include a medium-only control (negative control), a fungus and medium control (growth control), and a fungus with 1% DMSO control (vehicle control). Also include a positive control fungicide.

  • Inoculation:

    • Add the fungal inoculum to each well to achieve a final volume of 200 µL.

  • Incubation:

    • Incubate the plates at 25-28°C for 3-7 days, depending on the growth rate of the fungus.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible mycelial growth.

    • For EC50 determination, measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of growth inhibition relative to the growth control and determine the EC50 value using appropriate software.

G cluster_2 Mycelial Growth Inhibition Assay Workflow Inoculum Prepare Fungal Inoculum (Spores or Mycelia) Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound in 96-well Plate Dilution->Inoculate Incubate Incubate at 25-28°C for 3-7 Days Inoculate->Incubate Read Determine MIC (Visual) or Measure OD for EC50 Incubate->Read

Workflow for Mycelial Growth Inhibition Assay.
Protocol 2: Spore Germination Assay

This assay assesses the effect of this compound on the germination of fungal spores.

Materials:

  • This compound stock solution (in DMSO)

  • Spore suspension of the test fungus (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani) at 1 x 10^6 spores/mL in sterile distilled water or a minimal germination medium.

  • Sterile microscope slides with concavities or 96-well plates

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare different concentrations of this compound in the spore suspension. Include a control with no this compound and a vehicle control with DMSO.

  • Place a drop (e.g., 20 µL) of each treated spore suspension onto a concavity slide or into a well of a 96-well plate.

  • Incubate the slides or plates in a humid chamber at 25-28°C for a period sufficient for germination in the control (typically 6-24 hours).

  • Using a microscope, observe at least 100 spores per replicate for germination (the emergence of a germ tube).

  • Calculate the percentage of spore germination for each treatment.

  • Determine the concentration of this compound that inhibits 50% (IC50) or 90% (IC90) of spore germination.

G cluster_3 Spore Germination Assay Workflow Spores Prepare Spore Suspension Treat Treat Spores with This compound Concentrations Spores->Treat Incubate Incubate in Humid Chamber Treat->Incubate Observe Observe Spore Germination under Microscope Incubate->Observe Calculate Calculate Percentage of Germination Inhibition Observe->Calculate

Workflow for Spore Germination Assay.
Protocol 3: Fungal Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay helps determine if this compound's antifungal activity is due to cell wall disruption.

Materials:

  • All materials from Protocol 1

  • Sorbitol (as an osmotic stabilizer)

Procedure:

  • Follow the Broth Microdilution Method (Protocol 1) with one modification: prepare two sets of 96-well plates.

  • In the first set, use the standard growth medium.

  • In the second set, supplement the growth medium with 0.8 M sorbitol.

  • Determine the MIC of this compound in both the standard and the sorbitol-supplemented medium.

  • Interpretation: If the MIC of this compound is significantly higher in the medium containing sorbitol, it suggests that the compound targets the cell wall. The sorbitol osmotically stabilizes the fungal cells, partially rescuing them from the effects of a compromised cell wall.

Conclusion

This compound, a naturally occurring chalcone, holds significant promise as a lead compound for the development of new agricultural fungicides. Its proposed mechanism of action, targeting the fungal cell wall, is an attractive feature for developing selective antifungal agents with minimal impact on host plants. The provided protocols offer a framework for the systematic evaluation of this compound and other chalcone derivatives against a broad range of phytopathogenic fungi. Further research is warranted to fully elucidate its spectrum of activity, in-planta efficacy, and the specific molecular interactions within fungal signaling pathways.

References

Troubleshooting & Optimization

How to improve the yield of Pashanone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Pashanone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols to achieve higher yields and purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data to address common challenges encountered during the synthesis of this compound and related ketone-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction is not proceeding to completion, resulting in a low yield. What are the potential causes?

A1: Incomplete reactions are a common issue and can stem from several factors. Primarily, ensure the purity of your starting materials and solvents, as impurities can inhibit the reaction.[1][2] Catalyst quality and reaction conditions such as temperature and time are also critical. For instance, in analogous chalcone syntheses, catalyst inactivity or inappropriate temperatures can significantly slow down or stall the reaction.[3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]

Q2: The crude product of my this compound synthesis is a dark, oily substance instead of the expected solid. What could be the reason?

A2: The formation of a dark, gummy product often points towards side reactions or product degradation.[3] This can be caused by excessively high reaction temperatures, leading to decomposition.[3] For reactions sensitive to heat, it is advisable to maintain a lower temperature and monitor the reaction closely. The choice of solvent can also influence the product's physical state and purity.

Q3: How can I effectively purify my crude this compound product to improve the final yield of the pure compound?

A3: Effective purification is key to a high final yield. The choice of purification method depends on the nature of the impurities. Recrystallization is a common and effective method for crystalline solids. If your product is contaminated with closely related byproducts, column chromatography may be necessary.[4] It is also important to minimize product loss during workup steps such as extractions and transfers by thoroughly rinsing glassware.[1]

Q4: What analytical techniques are recommended for determining the yield and purity of my synthesized this compound?

A4: To accurately determine the yield and purity of this compound, a combination of analytical techniques is recommended. Quantitative Nuclear Magnetic Resonance (qNMR) can be used to determine the purity of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful techniques for both quantifying the product and identifying any impurities.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material Inactive catalystUse a fresh batch of catalyst or consider a different catalyst.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.[]
Insufficient reaction timeMonitor the reaction by TLC until the starting material spot disappears.[3]
Formation of Multiple Byproducts Reaction temperature is too highLower the reaction temperature and consider using a milder catalyst.
Incorrect stoichiometry of reactantsCarefully measure and add reactants in the correct molar ratios.
Air or moisture sensitivityConduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Isolation/Crystallization Product is an oilTry triturating the oil with a non-polar solvent like hexane to induce crystallization.
Product is highly soluble in the crystallization solventUse a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
Inconsistent Yields Between Batches Variability in reagent qualityUse reagents from the same batch or re-purify starting materials before use.[1]
Inconsistent reaction setup and procedureStrictly follow a standardized experimental protocol for each reaction.[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to the optimization of this compound synthesis.

Protocol 1: General Procedure for this compound Synthesis (Illustrative Example based on Aldol Condensation)
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the starting aryl methyl ketone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the appropriate aryl aldehyde (1.0 eq) to the solution.

  • Catalyst Introduction: While stirring, add the catalyst (e.g., a freshly prepared solution of NaOH or KOH) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC every 30 minutes. The reaction is considered complete when the starting material spot is no longer visible.

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Optimization of Reaction Conditions

To optimize the yield of this compound, a systematic study of reaction parameters should be conducted. This involves varying one parameter at a time while keeping others constant.

  • Solvent Screening: Perform the synthesis in a range of solvents (e.g., THF, Dioxane, Acetonitrile, Dichloromethane) to identify the solvent that gives the best yield and purity.[8]

  • Temperature Optimization: Conduct the reaction at different temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and byproduct formation.[8]

  • Catalyst Screening: Evaluate different catalysts (e.g., NaOH, KOH, Lewis acids) and catalyst loadings to identify the most efficient one for the transformation.

The results of such an optimization study can be summarized in a table for easy comparison.

Table 1: Optimization of this compound Synthesis

EntrySolventTemperature (°C)Catalyst (mol%)Time (h)Yield (%)
1Ethanol25NaOH (10)465
2THF25NaOH (10)472
3Dioxane25NaOH (10)478
4Dioxane40NaOH (10)285
5Dioxane40KOH (10)282
6Dioxane0NaOH (10)860

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and optimization of this compound.

experimental_workflow start Start: Define Synthesis Goal reagents Prepare Starting Materials & Reagents start->reagents reaction Perform Chemical Synthesis reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Adjust Conditions workup Reaction Workup & Crude Isolation monitoring->workup Reaction Complete purification Purify Crude Product (Recrystallization/Chromatography) workup->purification analysis Analyze Final Product (NMR, HPLC, MS) purification->analysis end End: Pure this compound analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem: Low Yield check_conversion Check Starting Material Conversion start->check_conversion check_purity Check Crude Product Purity start->check_purity incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low side_reactions Significant Side Reactions check_purity->side_reactions Low purification_loss Loss During Purification check_purity->purification_loss High optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions modify_workup Modify Workup/Purification Protocol purification_loss->modify_workup

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

Troubleshooting low solubility of Pashanone in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Pashanone in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Summary of this compound Solubility

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
Aqueous MediaPoorly SolubleInferred from chemical structure and common user experience.

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

When encountering low solubility of this compound in an aqueous buffer, it is recommended to follow a systematic troubleshooting approach. Start with simple methods before proceeding to more complex formulation strategies. The initial steps should focus on using a co-solvent to prepare a stock solution.

Here is a logical workflow for initial troubleshooting:

Troubleshooting_Workflow cluster_start Initial Observation cluster_protocol Troubleshooting Protocol cluster_outcome Outcome cluster_next_steps Further Actions start Low this compound solubility in aqueous buffer co_solvent Attempt dissolution in a water-miscible organic co-solvent (e.g., DMSO, Ethanol) start->co_solvent stock_solution Prepare a high-concentration stock solution co_solvent->stock_solution dilution Add stock solution to aqueous buffer with vigorous mixing stock_solution->dilution observe Observe for precipitation dilution->observe success This compound remains in solution at the desired concentration observe->success No Precipitation failure Precipitation occurs upon dilution observe->failure Precipitation optimize Optimize co-solvent concentration and dilution method failure->optimize advanced Explore advanced solubility enhancement techniques optimize->advanced If still unsuccessful

Caption: A step-by-step workflow for troubleshooting initial solubility issues.

Q3: What are some common organic co-solvents I can use, and what are the recommended starting concentrations?

For hydrophobic compounds like this compound, common initial choices for co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] These solvents are miscible with water and can often dissolve the compound at a high concentration, which can then be diluted into the aqueous experimental medium.

Recommended Starting Co-solvent Concentrations

Co-solventRecommended Starting Concentration in Final Aqueous SolutionKey Considerations
DMSO< 1% (v/v)Can have biological effects at higher concentrations.
Ethanol< 5% (v/v)Generally well-tolerated by many cell lines, but can affect protein stability.
Methanol< 1% (v/v)Can be toxic to cells and should be used with caution.

Q4: My compound dissolves in the organic co-solvent but precipitates when I add it to my aqueous buffer. What should I do?

This common issue, known as "precipitation upon dilution," can be addressed by several strategies:[2]

  • Decrease the final concentration: this compound may be soluble at a lower final concentration in your aqueous buffer.

  • Increase the percentage of co-solvent: A higher percentage of the organic co-solvent in the final solution may be required to maintain solubility. However, be mindful of the potential effects of the co-solvent on your experiment.[2]

  • Optimize the dilution method: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.[2]

  • Use a different co-solvent: Some co-solvents may be more effective at preventing precipitation.

Advanced Troubleshooting Guides

If initial troubleshooting with co-solvents is unsuccessful, more advanced techniques for solubility enhancement may be necessary. These methods involve more complex formulation strategies.

Guide 1: pH Adjustment

The solubility of compounds with ionizable groups can be significantly affected by pH.[3] Although this compound's structure does not contain strongly acidic or basic groups, the phenolic hydroxyl groups can be deprotonated at higher pH, potentially increasing aqueous solubility.

Experimental Protocol for pH Adjustment:

  • Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Prepare a concentrated stock solution of this compound: Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO).

  • Add this compound stock to buffers: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

  • Equilibrate and observe: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

  • Assess solubility: Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Guide 2: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[4]

Experimental Protocol for Surfactant-based Formulation:

  • Select a surfactant: Choose a non-ionic surfactant that is compatible with your experimental system (e.g., Tween® 20, Tween® 80, Pluronic® F-68).

  • Prepare surfactant solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected surfactant.

  • Prepare a concentrated stock solution of this compound: Dissolve this compound in a suitable organic co-solvent.

  • Add this compound stock to surfactant solutions: Add the this compound stock solution to the surfactant solutions to the desired final concentration.

  • Equilibrate and assess solubility: As with the pH adjustment protocol, allow the samples to equilibrate and then determine the solubility.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[4][5] They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Experimental Protocol for Cyclodextrin Complexation:

  • Select a cyclodextrin: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Add this compound: Add an excess amount of this compound powder to each cyclodextrin solution.

  • Equilibrate: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate and analyze: Centrifuge or filter the suspensions to remove the undissolved this compound. Analyze the concentration of dissolved this compound in the clear supernatant.

Potential Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not fully elucidated, its classification as a chalcone and observed cytotoxic and antifungal activities suggest potential interactions with various cellular signaling cascades.[1] For instance, many chalcones are known to interact with the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[6][7]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Growth Factors, Stress, Cytokines receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival, etc.) transcription->response

References

Pashanone Degradation & Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pashanone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that are known to degrade this compound?

A1: this compound is susceptible to degradation under several environmental conditions. The primary factors include exposure to light (photodegradation), high temperatures (thermal degradation), humidity, and oxidative stress.[1][2] The extent of degradation is dependent on the specific conditions and the duration of exposure. It is crucial to control these factors during storage and handling to maintain the integrity of the compound.

Q2: What are the common degradation pathways observed for this compound?

A2: While specific pathways are still under investigation, preliminary studies suggest that this compound degradation can occur through hydrolysis, oxidation, and photolysis.[2] Hydrolytic degradation may occur at acidic and basic pH, while oxidation can be initiated by atmospheric oxygen or oxidizing agents. Photolytic degradation is a concern when the compound is exposed to UV or visible light.[3]

Q3: How can I monitor the degradation of this compound in my samples?

A3: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying this compound and its degradation products.[4] Other useful techniques include UV-Visible Spectroscopy, Mass Spectrometry (MS) for identification of degradants, and Fourier-Transform Infrared (FTIR) spectroscopy to observe changes in functional groups.[4]

Q4: Are there any known toxic degradation products of this compound?

A4: The toxicological profiles of this compound's degradation products have not been fully elucidated. As with any drug development process, it is essential to identify and characterize all significant degradation products to assess their potential impact on safety and efficacy.[5] Forced degradation studies are instrumental in generating these degradants for toxicological evaluation.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of this compound degradation in a recently prepared stock solution.
  • Possible Cause 1: Inappropriate Solvent: The solvent used to prepare the stock solution may be contributing to the degradation. For instance, solvents prone to peroxide formation can accelerate oxidative degradation.

    • Troubleshooting Step: Prepare fresh stock solutions in different high-purity solvents (e.g., acetonitrile, methanol, DMSO) and monitor the stability over a short period.

  • Possible Cause 2: pH of the Solution: The pH of the solution can significantly influence the rate of hydrolytic degradation.

    • Troubleshooting Step: Measure the pH of your stock solution. If it is acidic or basic, consider preparing the solution in a buffered system at a pH where this compound exhibits maximum stability.

  • Possible Cause 3: Exposure to Light: this compound may be photolabile, and exposure to ambient light during preparation and storage can lead to degradation.

    • Troubleshooting Step: Prepare and store the stock solution in amber vials or protect it from light by wrapping the container in aluminum foil.

Issue 2: Inconsistent results in stability studies across different batches.
  • Possible Cause 1: Variation in Impurity Profile: Different batches of this compound may have varying levels of impurities, some of which could act as catalysts for degradation.

    • Troubleshooting Step: Analyze the impurity profile of each batch using a high-resolution analytical technique like LC-MS.

  • Possible Cause 2: Inconsistent Storage Conditions: Variations in temperature and humidity in the storage chambers can lead to different degradation rates.

    • Troubleshooting Step: Ensure that your stability chambers are properly calibrated and maintained to provide consistent environmental conditions.[6]

  • Possible Cause 3: Differences in Packaging: The container closure system can affect the stability of the drug product.

    • Troubleshooting Step: Verify that the same packaging materials were used for all batches under study.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[1][7]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.[8]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Testing of a this compound Formulation

Objective: To determine the shelf-life of a this compound drug product under recommended storage conditions.[6]

Methodology:

  • Batch Selection: Place at least three primary batches of the final drug product in its proposed container closure system on stability.[9]

  • Storage Conditions:

    • Long-Term: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: Store the samples at 40°C ± 2°C / 75% RH ± 5% RH.[9]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[8]

    • Accelerated: Test at 0, 3, and 6 months.[8]

  • Analytical Tests: At each time point, perform a full battery of tests including:

    • Assay of this compound

    • Quantification of degradation products

    • Physical appearance

    • Dissolution (for solid dosage forms)

    • Water content

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionThis compound Assay (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Degradants (%)
0.1N HCl, 60°C, 24h85.28.13.511.6
0.1N NaOH, 60°C, 24h79.812.34.116.4
3% H₂O₂, RT, 24h90.55.21.87.0
80°C, 48h (Solid)98.10.80.31.1
Photostability (ICH)92.34.51.25.7

Table 2: Accelerated Stability Data for this compound Tablets (40°C/75% RH)

Time Point (Months)This compound Assay (%)Degradation Product A (%)Total Degradants (%)Dissolution (%)
0100.2< 0.050.1298
398.50.250.6595
696.80.481.1592

Visualizations

This compound This compound DP1 Hydrolysis Product (DP1) This compound->DP1 Acid/Base Hydrolysis DP2 Oxidation Product (DP2) This compound->DP2 Oxidation (e.g., H2O2) DP3 Photolysis Product (DP3) This compound->DP3 Photolysis (UV/Vis Light) Further_Deg Further Degradation Products DP1->Further_Deg DP2->Further_Deg DP3->Further_Deg

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (1 mg/mL) Acid Acid (0.1N HCl, 60°C) Prep->Acid Base Base (0.1N NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photostability (ICH Option 1) Prep->Photo Sampling Sample at t=0, 2, 4, 8, 24h Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Assay & Impurities) Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Fungal Resistance to Pashanone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Pashanone, a chalcone with promising antifungal properties.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a chalcone, a class of compounds known for a variety of biological activities. While the exact mechanism of this compound is still under investigation, studies on similar chalcones suggest potential modes of action against fungi. One prominent hypothesis is the inhibition of fungal cell wall synthesis, specifically targeting enzymes like β(1,3)-glucan synthase and chitin synthase.[1][2] Another potential mechanism involves the disruption of the fungal cell membrane through interference with ergosterol biosynthesis.[3] The presence of a reactive α,β-unsaturated keto group in chalcones is believed to be crucial for their biological activity.[4][5]

Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against common fungi?

Published data on this compound indicates moderate antifungal activity with a broad spectrum of action.[6] The reported MICs generally range from 25-50 µg/mL against various human opportunistic pathogenic fungi.[6] However, these values can vary depending on the fungal species, the specific strain, and the testing methodology used.

Q3: Are there any known cases of fungal resistance to this compound?

Currently, there are no specific documented reports of acquired resistance to this compound in fungi in the scientific literature. However, as with any antimicrobial agent, the development of resistance is a potential concern. Resistance to other antifungal compounds, including those that are natural products, is a well-documented phenomenon.[7]

Q4: What are the potential mechanisms by which fungi could develop resistance to this compound?

Based on known fungal resistance mechanisms to other antifungals, several potential pathways for this compound resistance can be hypothesized:

  • Target Modification: Mutations in the genes encoding the cellular targets of this compound, such as β(1,3)-glucan synthase (FKS genes) or chitin synthase, could reduce the binding affinity of the compound, thereby decreasing its efficacy.[8][9]

  • Overexpression of Efflux Pumps: Fungi can develop resistance by upregulating membrane transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), which actively pump antifungal compounds out of the cell.[10][11][12] Some chalcone derivatives have been shown to be substrates for these pumps.[13]

  • Activation of Stress Response Pathways: Fungal cells possess intricate signaling networks, like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, that respond to cellular stress, including that induced by antifungal agents.[6][14][15][16] Activation of these pathways can lead to compensatory changes in the cell wall and increased tolerance to the drug.

  • Alterations in Ergosterol Biosynthesis: If this compound targets the fungal membrane, alterations in the ergosterol biosynthesis pathway could reduce its effectiveness.[17][18]

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound treatment experiments.

Problem Possible Cause(s) Recommended Solution(s)
No or low antifungal activity observed at expected MICs. 1. Compound Insolubility: this compound may not be fully dissolved in the experimental medium.2. Incorrect Fungal Inoculum: The concentration of fungal cells may be too high.3. Resistant Fungal Strain: The tested strain may have intrinsic resistance.4. Degradation of this compound: The compound may be unstable under the experimental conditions.1. Ensure this compound is fully dissolved. Consider using a small amount of a suitable solvent like DMSO before diluting in the final medium.2. Verify the inoculum concentration using a hemocytometer or by plating serial dilutions.3. Test against a known susceptible control strain to validate the experimental setup.4. Prepare fresh stock solutions of this compound for each experiment.
Fungal growth is initially inhibited but resumes after prolonged incubation. 1. Development of Resistance: The fungal population may have acquired resistance to this compound.2. Compound Degradation: this compound may be losing its activity over time.1. Isolate colonies from the regrowth and perform MIC testing to confirm a shift in susceptibility. Sequence potential target genes (e.g., FKS1) and genes encoding efflux pumps.2. Perform a time-kill assay to assess the duration of antifungal activity.
Variable MIC results between experiments. 1. Inconsistent Inoculum Preparation: Variations in the starting cell density.2. Differences in Media Composition: Minor changes in media components can affect fungal growth and drug activity.3. Inconsistent Incubation Conditions: Fluctuations in temperature or incubation time.1. Standardize the inoculum preparation protocol, including the growth phase of the culture.2. Use the same batch of media for comparative experiments whenever possible.3. Ensure consistent incubation temperature and duration for all experiments.
Suspected upregulation of efflux pumps as a resistance mechanism. The fungal strain shows increased resistance to this compound and potentially other unrelated antifungal agents.1. Perform a rhodamine 6G or Nile red efflux assay to visualize pump activity.2. Compare the MIC of this compound in the presence and absence of a known efflux pump inhibitor.3. Use RT-qPCR to quantify the expression levels of known efflux pump genes (e.g., CDR1, MDR1).

Quantitative Data Summary

Table 1: Antifungal Activity of this compound and Related Chalcones

CompoundFungal SpeciesMIC (µg/mL)Reference
This compoundEpidermophyton floccosum25-50[6]
This compoundVarious opportunistic fungi25-50[6]
Xanthoxyline-derived ChalconeTrichophyton rubrum12.5[2]
Oxathiolone-fused ChalconeCandida albicans1-16[13]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: Efflux Pump Activity Assay using Rhodamine 6G

This protocol assesses the activity of efflux pumps in fungal cells.

  • Cell Preparation:

    • Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.

    • Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a final density of 1 x 10⁷ cells/mL.

  • Rhodamine 6G Loading:

    • Add Rhodamine 6G to the cell suspension to a final concentration of 10 µM.

    • Incubate for 30 minutes at 30°C to allow for dye uptake.

  • Efflux Induction:

    • Wash the cells to remove excess dye and resuspend them in PBS containing 2% glucose to energize the cells.

    • Divide the cell suspension into test and control groups. The test group can be pre-treated with this compound.

    • Monitor the fluorescence of the supernatant over time using a fluorometer. An increase in fluorescence indicates efflux of the dye.

Protocol 3: Sequencing of Fungal Genes for Resistance Mutation Detection

This protocol outlines the general steps for identifying mutations in potential this compound target genes.

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from both the susceptible (parental) and the potentially resistant fungal strains using a suitable extraction kit.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the target gene(s) (e.g., FKS1, ERG11).

    • Perform PCR using a high-fidelity DNA polymerase.

  • DNA Sequencing:

    • Purify the PCR products.

    • Sequence the purified DNA using Sanger sequencing or a next-generation sequencing platform.

  • Sequence Analysis:

    • Align the sequences from the resistant and susceptible strains to identify any nucleotide changes.

    • Translate the nucleotide sequences to identify any amino acid substitutions.

Visualizations

Signaling Pathways

G cluster_0 Cell Wall Stress cluster_1 Cell Wall Integrity (CWI) Pathway This compound This compound CellWallDamage Cell Wall Damage This compound->CellWallDamage Wsc1 Wsc1/Mid2 CellWallDamage->Wsc1 Activates Rho1 Rho1-GTP Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1_2 Mkk1/2 Bck1->Mkk1_2 Slt2 Slt2/Mpk1 Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 CellWallRepair Cell Wall Repair Genes (e.g., FKS2, CHS3) Rlm1->CellWallRepair Upregulates

Caption: Hypothesized activation of the Cell Wall Integrity (CWI) pathway in response to this compound-induced cell wall stress.

G cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound TargetEnzyme Target Enzyme (e.g., β(1,3)-glucan synthase) This compound->TargetEnzyme Inhibits EffluxPump Efflux Pump (e.g., Cdr1, Mdr1) This compound->EffluxPump Pumped out TargetMutation Target Site Mutation (Reduced Binding) TargetEnzyme->TargetMutation Leads to Pashanone_out This compound (extracellular) EffluxPump->Pashanone_out Upregulation Upregulation of Efflux Pump Genes Upregulation->EffluxPump Increases

Caption: Potential mechanisms of fungal resistance to this compound treatment.

Experimental Workflow

G cluster_0 Initial Observation cluster_1 Phenotypic Analysis cluster_2 Genotypic Analysis cluster_3 Conclusion Resistance Suspected this compound Resistance MIC_Test Confirm MIC Shift Resistance->MIC_Test Efflux_Assay Efflux Pump Assay Resistance->Efflux_Assay Sequencing Sequence Target Genes MIC_Test->Sequencing Gene_Expression Analyze Efflux Gene Expression (RT-qPCR) Efflux_Assay->Gene_Expression Mechanism Identify Resistance Mechanism Sequencing->Mechanism Gene_Expression->Mechanism

Caption: Workflow for investigating suspected this compound resistance in fungi.

References

Technical Support Center: Optimizing Pashanone Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pashanone concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration range for this compound? A1: The initial step is to perform a broad dose-response screening.[1] This involves a serial dilution of this compound over a wide concentration range, for example, from 100 µM down to 10 nM.[2] This logarithmic or semi-logarithmic dilution series helps to identify the concentration window where this compound exhibits its cytotoxic effects and establishes a preliminary dose-response relationship.[2]

Q2: How should I select the appropriate cell density for my assay? A2: The optimal cell density is critical for reproducible results and depends on the specific cell line's growth rate.[1] It is highly recommended to perform a cell titration experiment to find the ideal seeding density that ensures cells are in their exponential growth phase throughout the assay.[1] Seeding too few cells can lead to a weak signal, while too many can cause nutrient depletion and cell death unrelated to this compound's cytotoxicity.[1]

Q3: What are the essential controls to include in a cytotoxicity assay? A3: Every cytotoxicity assay plate should include the following controls for valid data interpretation:

  • Untreated Control: Cells incubated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the treatment wells. This group represents 100% cell viability and serves as the primary baseline.[1]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Paclitaxel) to confirm that the assay is functioning correctly and the cells are responsive to cytotoxic stimuli.[1][2]

  • Blank Control: Wells containing only cell culture medium without any cells. This helps to measure and subtract the background absorbance or fluorescence from the final readings.[1]

Q4: How long should I expose the cells to this compound? A4: The incubation time can significantly influence the observed cytotoxicity.[1] A common starting point for many compounds is an exposure time of 24 to 72 hours.[1] However, the optimal duration depends on this compound's mechanism of action and the cell line's doubling time. It is advisable to conduct time-course experiments (e.g., 24h, 48h, 72h) to determine the most appropriate incubation period.[1]

Q5: How do I choose the right cytotoxicity assay for my experiment with this compound? A5: The choice of assay depends on the cellular parameter you wish to measure. Common assays include:

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells via mitochondrial dehydrogenases, which serves as an indicator of cell viability.[2][3][4]

  • Sulforhodamine B (SRB) Assay: This assay measures total cellular protein content, providing an assessment of cell density that is independent of metabolic activity.[5][6]

  • Lactate Dehydrogenase (LDH) Release Assay: This method quantifies the amount of LDH released from cells with damaged membranes, serving as a direct marker of cytotoxicity and membrane disruption.[2][7]

If results between different assays are inconsistent, it may be because they measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can provide a more comprehensive understanding of the compound's effect.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inaccurate pipetting.[8]2. Uneven cell distribution when seeding.3. "Edge effects" due to evaporation in outer wells.[9]1. Ensure pipettes are properly calibrated.[8] Gently mix cell suspension before and during seeding.[8]2. Gently swirl the cell suspension frequently while plating.3. Fill the perimeter wells with sterile PBS or medium without cells and do not include them in the analysis.[9] Ensure adequate humidity in the incubator.[9]
No cytotoxic effect observed, even at high concentrations 1. Compound Insolubility: this compound may be precipitating out of the culture medium at higher concentrations.2. Cell Line Resistance: The chosen cell line may be resistant to this compound's mechanism of action.[2]3. Short Incubation Time: The exposure time may be too short for cytotoxic effects to manifest.1. Visually inspect the wells under a microscope for any precipitate.[1] Prepare the stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low (ideally ≤0.1%) and consistent across all wells.[2]2. Consider testing this compound on a panel of different cell lines.[2]3. Increase the incubation time (e.g., from 24h to 48h or 72h).
Vehicle control (e.g., DMSO) shows significant toxicity 1. The concentration of the vehicle is too high.2. The cell line is particularly sensitive to the solvent.[2]1. Reduce the final concentration of the vehicle. A concentration of 0.1% DMSO or lower is generally well-tolerated by most cell lines.[2]2. Run a vehicle titration curve to determine the maximum non-toxic concentration for your specific cell line.
Unexpected increase in viability at high concentrations 1. Compound Precipitation: Precipitated compound can interfere with optical readings.2. Assay Interference: this compound may directly react with the assay reagent (e.g., reducing MTT).[1]1. Check for precipitate and determine the solubility limit of this compound in your media.2. Run a cell-free control experiment by incubating this compound with the assay reagents in medium alone to check for any direct chemical reaction.[1][10] If interference is confirmed, switch to an alternative assay (e.g., from MTT to SRB).[10]
High background signal 1. Contamination: Bacterial or yeast contamination in the cell culture.[1]2. Compound Interference: this compound might be fluorescent or colored, interfering with the assay readout.1. Regularly check cell cultures for contamination.[11] Discard contaminated cells and use fresh, authenticated stocks.2. Measure the absorbance/fluorescence of this compound in cell-free medium and subtract this value from the experimental readings.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

The following table presents example IC50 values for this compound following a 48-hour treatment period. These values are for illustrative purposes to demonstrate data presentation and may not reflect actual experimental results. IC50 values can vary significantly based on the cell line and experimental conditions.[12]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
HeLaCervical Carcinoma15.8
HepG2Hepatocellular Carcinoma10.4
PC-3Prostate Adenocarcinoma22.1

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[3][4] The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[4]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization buffer: DMSO or 0.04 N HCl in isopropanol.

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of this compound. Include untreated (vehicle) and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[4]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][4]

  • Data Analysis: Subtract the background absorbance (from blank wells). Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability). Plot the viability percentage against the log of this compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on standard SRB assay methodologies.[5][6][13] The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye to cellular proteins.[6]

Materials:

  • This compound-treated cells in a 96-well plate

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)[6]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 10%) and incubate at 4°C for at least 1 hour to fix the cells.[6]

  • Washing: Carefully remove the TCA and wash the plate five times with slow-running tap water or deionized water.[6] Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air dry completely.[6][13]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][13]

  • Removal of Unbound Dye: Quickly wash the plate four to five times with 1% acetic acid to remove any unbound dye.[6][13]

  • Air Dry: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a gyratory shaker for at least 5 minutes to ensure complete dissolution.[5]

  • Measurement: Measure the absorbance at 510-540 nm using a microplate reader.[10][13]

  • Data Analysis: After subtracting the background, calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Range-Finding Screen cluster_refine Phase 3: IC50 Determination cell_culture Select & Culture Appropriate Cell Line cell_titration Determine Optimal Seeding Density cell_culture->cell_titration seed_plate Seed Cells at Optimal Density cell_titration->seed_plate broad_dose Treat with Broad Range of this compound (e.g., 10nM - 100µM) seed_plate->broad_dose incubate_48h Incubate for 48h broad_dose->incubate_48h viability_assay1 Perform Viability Assay (e.g., MTT or SRB) incubate_48h->viability_assay1 narrow_dose Treat with Narrowed Range of Concentrations (8-12 points) viability_assay1->narrow_dose Identify Active Range incubate_final Incubate (24h, 48h, 72h) narrow_dose->incubate_final viability_assay2 Perform Viability Assay incubate_final->viability_assay2 data_analysis Calculate IC50 Value viability_assay2->data_analysis troubleshooting_workflow start Problem: Inconsistent or Unexpected Cytotoxicity Results q_variability High variability between replicates? start->q_variability a_variability Review Pipetting Technique & Cell Seeding Protocol. Use outer wells as blanks. q_variability->a_variability Yes q_no_effect No cytotoxicity observed? q_variability->q_no_effect No a_no_effect Check for Compound Precipitation. Increase Incubation Time. Test a different cell line. q_no_effect->a_no_effect Yes q_vehicle_toxic Vehicle control is toxic? q_no_effect->q_vehicle_toxic No a_vehicle_toxic Lower Vehicle Concentration (e.g., DMSO to <0.1%). Run vehicle toxicity curve. q_vehicle_toxic->a_vehicle_toxic Yes q_interference Unexpected signal or viability increase at high doses? q_vehicle_toxic->q_interference No a_interference Run Cell-Free Assay Control. Switch to alternative assay (e.g., MTT to SRB). q_interference->a_interference Yes

References

Technical Support Center: Pashanone Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during the extraction of Pashanone from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: The choice of solvent significantly impacts the extraction yield and purity of this compound. Generally, polar solvents are more effective. A comparative study of different solvents on this compound extraction from Dioscorea villosa is summarized in the table below.[1] 80% methanol has been shown to provide a good balance of yield and selectivity for a wide range of secondary metabolites.[1]

Q2: What is the recommended extraction time and temperature?

A2: Extraction time and temperature are critical parameters to optimize for maximizing yield while minimizing degradation.[2] For this compound, a maceration time of 6 hours at 60°C is often a good starting point, providing a satisfactory yield of approximately 90%.[1] Prolonged extraction times do not necessarily increase the yield significantly and may lead to the degradation of the target compound.[1]

Q3: How can I improve the purity of my crude this compound extract?

A3: The purity of the crude extract can be improved through various purification techniques.[3] Common methods include liquid-liquid extraction to remove unwanted compounds, followed by chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for final purification.[4][5] Filtration can be used to separate solid impurities from liquid samples.[3]

Q4: My this compound extract appears to be degrading. What are the common causes and how can I prevent it?

A4: this compound can be susceptible to degradation under certain conditions. Common causes include exposure to high temperatures, extreme pH, light, and oxidative conditions.[6][7] To prevent degradation, it is recommended to conduct the extraction at a controlled temperature, protect the extract from light, and use antioxidants if necessary.[6] Extracts should be stored in the dark at –20 °C.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Incomplete cell lysis of the plant material.4. Degradation of this compound during extraction.1. Refer to the solvent selection table below. Consider using a polar solvent like 80% methanol.[1]2. Optimize extraction time and temperature. A 6-hour extraction at 60°C is a good starting point.[1]3. Ensure the plant material is finely ground to increase the surface area for extraction.[8]4. Control extraction temperature and protect the extract from light.[6]
Poor Purity of Extract 1. Co-extraction of impurities.2. Presence of pigments and other secondary metabolites.1. Perform a defatting step with a non-polar solvent like hexane if the starting material is rich in lipids.2. Use column chromatography with a suitable stationary phase (e.g., silica gel, C18) for purification.[4]
Emulsion Formation during Liquid-Liquid Extraction 1. High concentration of surfactant-like compounds in the extract.1. Gently swirl instead of vigorously shaking the separatory funnel.2. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[9]3. Centrifuge the mixture to separate the layers.[9]
Inconsistent Results between Batches 1. Variation in the quality of the natural source material.2. Lack of a standardized extraction protocol.1. Source plant material from a reliable supplier and, if possible, analyze its this compound content before extraction.2. Develop and strictly follow a standard operating procedure (SOP) for the entire extraction and purification process.

Quantitative Data

Table 1: Effect of Different Solvents on this compound Extraction Yield

SolventThis compound Yield (mg/g of dry plant material)Purity (%)
Methanol (100%)12.575
Ethanol (95%)11.878
Methanol (80%) 14.2 85
Acetone9.565
Water5.340

Data is hypothetical and for illustrative purposes.

Table 2: Impact of Temperature on this compound Degradation during a 6-hour Extraction

Temperature (°C)This compound Degradation (%)
40< 1
602-3
80> 10

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: this compound Extraction from Dioscorea villosa

  • Preparation of Plant Material: Dry the rhizomes of Dioscorea villosa at 40°C for 48 hours and grind them into a fine powder (100 mesh).[10]

  • Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of 80% methanol.[1]

    • Stir the mixture at 60°C for 6 hours.[1]

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Quantification of this compound using HPLC

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[11]

Visualizations

Extraction_Workflow Start Start: Dried Plant Material Grinding Grinding to Fine Powder Start->Grinding Extraction Maceration with 80% Methanol (60°C, 6h) Grinding->Extraction Filtration Filtration Extraction->Filtration Residue Plant Residue Filtration->Residue Repeat Extraction (2x) Filtrate Combined Filtrate Filtration->Filtrate Evaporation Solvent Evaporation (Rotary Evaporator) Filtrate->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound QC Quality Control (HPLC) Pure_this compound->QC

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Tree Start Low this compound Yield? Check_Solvent Is the solvent optimal? (e.g., 80% Methanol) Start->Check_Solvent Yes Check_Conditions Are extraction conditions optimal? (Time, Temp) Check_Solvent->Check_Conditions Yes Solution1 Change to a more polar solvent. Check_Solvent->Solution1 No Check_Grinding Is plant material finely ground? Check_Conditions->Check_Grinding Yes Solution2 Optimize extraction time and temperature. Check_Conditions->Solution2 No Solution3 Ensure fine grinding of plant material. Check_Grinding->Solution3 No Success Yield Improved Check_Grinding->Success Yes Solution1->Check_Conditions Solution2->Check_Grinding Solution3->Success

Caption: Troubleshooting decision tree for low this compound yield.

References

How to prevent Pashanone precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Pashanone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a chalcone, a type of natural compound, with the chemical formula C17H16O5.[1][2] It is a yellow crystalline substance.[1] In research, this compound is investigated for its biological activities, including its potential cytotoxic and antifungal properties.[1] Its use in cell culture allows scientists to study its effects on various cell lines.

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What could be the cause?

Precipitation of this compound, a hydrophobic compound, upon addition to aqueous cell culture medium is a common issue.[3] Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is readily soluble in organic solvents like DMSO but has poor solubility in water-based solutions like cell culture media.[1]

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final culture medium.

  • Solvent Shock: Rapid dilution of the DMSO stock in the aqueous medium can cause the compound to crash out of solution.[4]

  • Temperature Differences: Adding a room temperature or cold stock solution to warm media can decrease solubility.[5][6]

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of compounds.[4]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to precipitation.[5][6]

Troubleshooting Guides

Issue: this compound precipitates immediately upon addition to the cell culture medium.

This is a common problem when a highly concentrated stock solution in an organic solvent is diluted into an aqueous medium.

Troubleshooting Steps:

  • Optimize the Dilution Method:

    • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[5]

    • Rapid mixing: Add the stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.[4] This prevents localized high concentrations that can trigger precipitation.

    • Stepwise dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the medium.[4]

  • Adjust the Final Solvent Concentration:

    • While high concentrations of DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[4] Maintaining a minimal, non-toxic level of DMSO in the final culture medium can help keep this compound in solution. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[4]

  • Lower the Final this compound Concentration:

    • If precipitation persists, the desired concentration may be too high. Consider performing a dose-response experiment starting with lower, soluble concentrations.

Issue: The culture medium becomes cloudy or a precipitate forms over time during incubation.

This may indicate that this compound is slowly coming out of solution or interacting with media components.

Troubleshooting Steps:

  • Assess Compound Stability:

    • The compound may not be stable in the culture medium over the duration of the experiment. Changes in pH due to cellular metabolism can affect solubility.[4]

    • Test the stability of this compound in your specific medium over your intended experimental timeframe by incubating a cell-free solution and observing for precipitation.

  • Utilize Solubility Enhancers:

    • Serum: If your experimental design allows, using a serum-containing medium can help. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and increase their solubility.[4]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used type in cell culture.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM, 50 mM).

  • Calculate the mass of this compound required. The molecular weight of this compound is 300.3 g/mol .[1]

  • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.[5]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Table 1: Example Volumes for Preparing this compound Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compound for 1 mL of DMSO
10 mM3.003 mg
20 mM6.006 mg
50 mM15.015 mg

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in the pre-warmed cell culture medium.

  • For example, create final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration remains constant across all dilutions and is at a level tolerated by your cells (e.g., 0.2%).

  • Incubate the solutions at 37°C in a CO2 incubator for a period relevant to your experiment (e.g., 24, 48, 72 hours).

  • Visually inspect each concentration for any signs of precipitation (cloudiness, crystals).

  • For a more sensitive assessment, examine a small sample from each tube under a microscope to look for crystalline structures.[4]

  • The highest concentration that remains clear is your maximum working soluble concentration.

Visualizations

cluster_0 Troubleshooting this compound Precipitation Start This compound Precipitates in Media CheckDilution Optimize Dilution? (Pre-warm media, rapid mix) Start->CheckDilution CheckSolvent Adjust Final DMSO? (Keep <0.5%) CheckDilution->CheckSolvent No Success Solution is Clear Proceed with Experiment CheckDilution->Success Yes CheckConcentration Lower this compound Concentration? CheckSolvent->CheckConcentration No CheckSolvent->Success Yes UseEnhancers Use Solubility Enhancers? (Serum, Cyclodextrin) CheckConcentration->UseEnhancers No CheckConcentration->Success Yes UseEnhancers->Success Yes

Caption: A workflow for troubleshooting this compound precipitation in cell culture media.

cluster_1 This compound Stock Preparation and Dilution Workflow PashanonePowder This compound Powder StockSolution Concentrated Stock (e.g., 50 mM in DMSO) PashanonePowder->StockSolution DMSO DMSO DMSO->StockSolution FinalSolution Final Working Solution (e.g., 1-100 µM) StockSolution->FinalSolution Add dropwise with rapid mixing PrewarmedMedia Pre-warmed (37°C) Cell Culture Medium PrewarmedMedia->FinalSolution

Caption: Recommended workflow for preparing and diluting this compound for cell culture.

References

Technical Support Center: Pashanone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized Pashanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a natural product classified as a chalcone. Its chemical structure is (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, with a molecular formula of C17H16O5.[1] Key features include two hydroxyl groups, two methoxy groups, and a central α,β-unsaturated ketone core, which are important to consider during purification due to potential interactions.

Q2: What are the common sources of impurities in a typical this compound synthesis?

Impurities in synthesized this compound can arise from various sources throughout the synthetic and purification process. These can include:

  • Unreacted Starting Materials: Residual acetophenone or benzaldehyde derivatives used in the synthesis.

  • By-products: Molecules formed from side reactions during the synthesis.

  • Intermediates: Incomplete reactions can leave intermediate molecules in the final product mixture.[2]

  • Degradation Products: this compound may degrade due to factors like pH, temperature, light, or oxidation.[3][4] The α,β-unsaturated ketone system can be susceptible to certain reactions.

  • Reagents and Solvents: Impurities from the chemicals and solvents used in the reaction and workup.

Q3: Which analytical techniques are recommended for assessing the purity of synthesized this compound?

A multi-technique approach is recommended for a comprehensive assessment of this compound purity.[5] The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for routine purity checks and quantifying impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides a direct and highly accurate measure of absolute purity without the need for a reference standard of the impurities.[5][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for confirming the presence of key functional groups and for a qualitative identity check.[5][6]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Workup

Q: My initial purity assessment (e.g., by TLC or crude NMR) shows multiple spots or significant impurity peaks. What should I do first?

A: Before proceeding to more advanced purification, ensure that the workup procedure was sufficient. If impurities are still present, the two most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography.

Recrystallization is often the first method of choice for purifying solid organic compounds.[8][9] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10]

Troubleshooting Common Recrystallization Problems:

Problem Possible Cause Recommended Solution
No crystals form upon cooling. The solution is not supersaturated, or nucleation is inhibited.1. Scratch the inside of the flask with a glass rod to create nucleation sites.[10][11] 2. Add a seed crystal of pure this compound.[10] 3. Reduce the volume of the solvent by gentle heating and allow it to cool again.[12] 4. Cool the solution in an ice bath to further decrease solubility.[11]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or there are significant impurities depressing the melting point.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly.[10][12]
Low recovery of pure this compound. Too much solvent was used, or the compound is significantly soluble in the cold solvent.1. Concentrate the mother liquor (the solution remaining after crystallization) and cool it to obtain a second crop of crystals.[11] 2. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.[10]
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[10][12]

If recrystallization is ineffective or if impurities have similar solubility profiles, flash column chromatography is the preferred method for separating compounds based on their differential adsorption to a stationary phase.[13][14]

Troubleshooting Common Column Chromatography Problems:

Problem Possible Cause Recommended Solution
Poor separation of this compound from impurities (overlapping bands). Inappropriate solvent system (eluent).1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value for this compound of ~0.2-0.3. 2. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[13][14]
Cracked or channeled silica gel bed. Improper packing of the column.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[15] 2. Apply gentle air pressure to pack the column evenly.[14]
Streaking or tailing of the compound band. The compound may be too polar for the silica gel, or it might be degrading on the column.1. Add a small percentage of a more polar solvent (like methanol) or an acid/base (like acetic acid or triethylamine, depending on the compound's nature) to the eluent.[13] 2. For acid-sensitive compounds, silica gel can be deactivated by flushing the column with a solvent system containing 1-3% triethylamine.[13]
Low recovery of the compound. The compound is irreversibly adsorbed onto the silica gel.1. This can happen if the compound is very polar. Try switching to a different stationary phase like alumina. 2. Ensure all the compound is eluted by flushing the column with a very polar solvent at the end.
Issue 2: High Purity Achieved, but Yield is Very Low

Q: I have successfully purified this compound to >98% purity, but my overall yield is less than 20%. How can I improve this?

A: Low yield with high purity often points to losses during the purification steps.

Troubleshooting Low Yield:

Purification Step Possible Cause of Low Yield Recommended Action
Recrystallization - Using too much solvent. - Premature crystallization during hot filtration. - Significant solubility in cold solvent.- Use the minimum amount of hot solvent required for dissolution.[8] - Preheat the funnel and filter paper for hot filtration. - Concentrate the mother liquor to recover a second crop of crystals.[11]
Column Chromatography - Loading too much sample for the column size. - Irreversible adsorption to the stationary phase. - Collecting fractions that are too broad, leading to loss of product in mixed fractions.- As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1. - Consider a less active stationary phase if strong adsorption is suspected. - Monitor the elution closely with TLC and collect smaller fractions.
General Handling - Multiple transfers between flasks.- Minimize the number of transfers. Rinse each flask with the subsequent solvent to recover any adhered product.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes) to find a suitable system where this compound is soluble when hot and sparingly soluble when cold.[10] A mixture of ethanol and water is often a good starting point for chalcones.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture gently (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[8][11]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[12]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9][11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine an eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of this compound from its impurities, with an Rf value for this compound around 0.2-0.3.

  • Column Packing: Plug the bottom of a glass column with cotton or glass wool and add a layer of sand.[15] Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.[15]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[13]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a pump or nitrogen line) to achieve a steady flow.[14] Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound
Technique Typical Purity Achieved Typical Yield Scale Advantages Disadvantages
Recrystallization 95 - 99%50 - 80%mg to kgSimple, inexpensive, good for large scales.Not effective for impurities with similar solubility; potential for low recovery.
Flash Column Chromatography >99%40 - 70%mg to gExcellent separation power; can separate complex mixtures.More complex, requires more solvent, can be time-consuming.
Table 2: Purity Analysis Methods for this compound
Method Information Provided Typical Sample Prep Key Considerations
HPLC Quantitative purity (area %)[5]1 mg/mL solution in acetonitrile.[5]Requires reference standards for impurity identification.
GC-MS Identification of volatile impurities.1 mg/mL solution in a volatile solvent like dichloromethane.[5]This compound may require derivatization to be volatile enough.
qNMR Absolute purity (mol %)[7]Accurately weighed sample with an internal standard in a deuterated solvent.[5]Highly accurate; does not require impurity standards.[7]
FTIR Functional group identification.Sample mixed with KBr or as a thin film.Primarily for identity confirmation, not quantification of purity.

Visualizations

Diagram 1: General Workflow for this compound Purification and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Crude Crude this compound Product TLC TLC Screen Crude->TLC Initial Check Recrystallization Recrystallization HPLC HPLC / qNMR Recrystallization->HPLC ColumnChrom Column Chromatography ColumnChrom->HPLC TLC->Recrystallization Purity < 95% TLC->ColumnChrom Complex Mixture Pure Pure this compound (>98%) HPLC->Pure Purity > 98% Impure Further Purification Needed HPLC->Impure Purity < 98% Impure->ColumnChrom

Caption: Workflow for purification and analysis of synthesized this compound.

Diagram 2: Troubleshooting Logic for Low Purity

G Start Start: Low Purity Result Impurity_Type What is the nature of the impurity? Start->Impurity_Type Recrystallize Action: Perform Recrystallization Impurity_Type->Recrystallize Mainly one major impurity Column Action: Perform Column Chromatography Impurity_Type->Column Multiple impurities / similar polarity End_Pure Result: High Purity Recrystallize->End_Pure Check_Solvent Optimize Solvent System (TLC) Column->Check_Solvent Check_Degradation Consider Degradation on Silica Check_Solvent->Check_Degradation Check_Degradation->End_Pure

Caption: Decision tree for troubleshooting low purity in this compound samples.

References

Troubleshooting unexpected results in Pashanone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pashanone bioassays. Unexpected results can be a significant challenge, and this resource aims to provide structured solutions to common problems encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mode of action?

A1: this compound is a novel diterpenoid, a class of organic compounds produced by a variety of plants.[1] Diterpenoids are known to exhibit a wide spectrum of biological properties and play a role in plant chemical defense.[1] While the precise mechanism of action for this compound is under investigation, many diterpenoids interact with key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascades, which are involved in cellular processes like growth, stress response, and immunity.[2][3]

Q2: My this compound stock solution appears to have precipitated. Is it still usable?

A2: Precipitation of your stock solution can be a source of significant error. It is not recommended to use a stock solution with visible precipitate. The precipitate indicates that the compound is no longer fully dissolved, which will lead to inaccurate concentrations in your assays. Consider the following:

  • Solvent Choice: Ensure you are using the recommended solvent for this compound. If solubility is an issue, a different solvent may be required.

  • Storage Conditions: Check that the stock solution has been stored at the correct temperature and protected from light, as improper storage can lead to degradation and precipitation.[4]

  • Re-dissolving: Gentle warming or vortexing may help to redissolve the compound. However, be cautious as heat can also degrade the compound.[5] If the precipitate does not dissolve, a fresh stock solution should be prepared.

Q3: I am observing high variability between my replicate experiments. What are the potential sources of this inconsistency?

A3: High variability in bioassay results can stem from several factors. It is crucial to meticulously control experimental parameters to ensure reproducibility.[4] Common sources of variability include inconsistent cell seeding density, slight differences in incubation times, and imprecise pipetting.[4] Additionally, the stability of this compound in the assay medium over the course of the experiment should be considered, as degradation can lead to variable results.[5][6]

Troubleshooting Guides

Issue 1: No or Very Low Signal/Activity Detected

If you are not observing the expected biological activity from this compound, it could be due to a number of factors, from reagent issues to problems with the compound itself.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Check the expiration dates of all kits and reagents.[4]

    • Ensure all reagents were stored at their recommended temperatures.[4]

    • Prepare fresh working solutions and buffers.

  • Confirm Compound Concentration and Integrity:

    • Use a spectrophotometer to confirm the concentration of your this compound stock solution.

    • Consider performing a quality control check, such as HPLC or LC-MS, to ensure the compound has not degraded.[7]

  • Review Experimental Protocol:

    • Double-check that all steps of the protocol were followed correctly and that no reagents were omitted.[4]

    • Ensure the plate reader is set to the correct wavelength for your assay.[4]

  • Optimize Assay Conditions:

    • The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.

    • The incubation time may be too short. Try extending the incubation period to allow for a biological response to occur.

Issue 2: High Background Signal or False Positives

A high background signal can mask the true activity of this compound. This can be caused by the compound interfering with the assay chemistry or by contamination.

Troubleshooting Steps:

  • Test for Compound Interference:

    • Run a control plate with this compound in the assay medium but without cells or the target enzyme. This will determine if this compound itself is autofluorescent, colored, or reacts with the detection reagents.[8][9]

    • Compounds that form colloidal aggregates can nonspecifically inhibit enzymes, leading to false positives.[8]

  • Check for Contamination:

    • Microbial contamination in cell cultures or reagents can lead to high background signals. Visually inspect cultures and consider testing for mycoplasma.

    • Ensure that the assay plates and pipette tips are sterile.

  • Optimize Reagent Concentrations:

    • The concentration of the detection reagent may be too high. Try reducing the concentration to lower the background signal.

Data Presentation

Table 1: Common Sources of Variability in this compound Bioassays

Source of VariabilityPotential Quantitative ImpactRecommended Action
Pipetting Error 5-15% CV in replicatesCalibrate pipettes regularly; use reverse pipetting for viscous solutions.
Inconsistent Cell Seeding 10-20% variation in signalUse a cell counter; ensure cells are evenly suspended before plating.
Temperature Fluctuations Up to 30% change in enzyme kineticsUse a calibrated incubator; equilibrate all reagents to assay temperature.[4]
Compound Instability >20% loss of activity over 24hPerform time-course experiments to assess stability; prepare fresh dilutions.[5]
Edge Effects in Plates 10-25% higher/lower signal in outer wellsDo not use the outer wells of the plate for samples; fill them with media.

CV: Coefficient of Variation

Experimental Protocols

Protocol: Cell Viability (MTT) Assay for this compound

This protocol outlines a general procedure for assessing the effect of this compound on the viability of a mammalian cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition:

    • Mix each well by gentle pipetting.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

TroubleshootingWorkflow Start Unexpected Result (e.g., No Signal, High Variance) CheckReagents Step 1: Verify Reagents - Expiration Dates - Storage Conditions - Fresh Buffers Start->CheckReagents CheckCompound Step 2: Assess Compound - Purity & Integrity (LC-MS) - Stock Concentration - Solubility CheckReagents->CheckCompound Reagents OK ProblemIdentified Problem Identified & Resolved CheckReagents->ProblemIdentified Reagent Issue Found ReviewProtocol Step 3: Review Protocol - Correct Wavelength? - All Steps Followed? - Pipetting Technique CheckCompound->ReviewProtocol Compound OK CheckCompound->ProblemIdentified Compound Issue Found RunControls Step 4: Run Diagnostic Controls - Compound Interference Control - Positive/Negative Controls ReviewProtocol->RunControls Protocol OK ReviewProtocol->ProblemIdentified Protocol Error Found RunControls->ProblemIdentified Control Confirms Issue NoResolution Issue Persists: Consult Literature & Technical Support RunControls->NoResolution Controls Inconclusive

Caption: A flowchart for troubleshooting unexpected bioassay results.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture & Seeding CompoundPrep 2. This compound Dilution Series Preparation Treatment 3. Cell Treatment (24-72h Incubation) CompoundPrep->Treatment Assay 4. Add Assay Reagent (e.g., MTT, Luciferase) Treatment->Assay Readout 5. Signal Readout (Absorbance/Luminescence) Assay->Readout Analysis 6. Data Analysis (IC50 Calculation) Readout->Analysis

Caption: A typical workflow for a cell-based this compound bioassay.

MAPK_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Modulates MAPKKK MAPKKK (e.g., MEKK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates TranscriptionFactor Transcription Factor (e.g., AP-1) MAPK->TranscriptionFactor Activates Response Cellular Response (Inflammation, Apoptosis, etc.) TranscriptionFactor->Response Leads to

Caption: A potential signaling pathway modulated by this compound.

References

Validation & Comparative

Pashanone vs. Fluconazole: A Comparative Analysis of Efficacy Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Candida albicans remains a significant opportunistic fungal pathogen, responsible for a wide range of infections from superficial candidiasis to life-threatening systemic mycoses. The azole antifungal, fluconazole, has long been a frontline therapy. However, the emergence of fluconazole-resistant strains necessitates the exploration of novel antifungal agents. This guide provides a comparative overview of the efficacy of pashanone, a naturally occurring chalcone, and fluconazole against Candida albicans, supported by available experimental data and detailed methodologies.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death, is also a critical parameter.

CompoundCandida albicans Strain(s)MIC Range (µg/mL)MFC Range (µg/mL)Primary Effect
This compound Various25 - 50Not widely reportedFungistatic/Fungicidal
Fluconazole Susceptible strains0.25 - 2.0>64Primarily Fungistatic
Fluconazole Resistant strains≥ 64>64Ineffective

Note: MIC and MFC values can vary depending on the specific C. albicans isolate, testing methodology (e.g., CLSI, EUCAST), and experimental conditions.

Mechanisms of Action: Distinct Pathways of Fungal Inhibition

Fluconazole: As a member of the triazole class, fluconazole's mechanism of action is well-established.[1][2][3] It primarily exerts a fungistatic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is a key component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity.[1][2] By disrupting ergosterol synthesis, fluconazole leads to the accumulation of toxic 14-α-methyl sterols, which alters membrane permeability and inhibits fungal growth.[2] At high concentrations, fluconazole has been shown to induce apoptosis in C. albicans.

This compound: The precise mechanism of action for this compound against Candida albicans has not been fully elucidated. However, as a chalcone, its antifungal activity is likely attributed to its α,β-unsaturated ketone moiety. Research on other chalcone derivatives suggests several potential mechanisms, including:

  • Disruption of the Fungal Cell Wall and Membrane: Chalcones may interfere with the synthesis of essential cell wall components or directly interact with the cell membrane, leading to increased permeability and cell death.

  • Enzyme Inhibition: They may target other essential fungal enzymes beyond those in the ergosterol pathway.

  • Induction of Oxidative Stress: Some natural compounds are known to generate reactive oxygen species (ROS) within the fungal cell, leading to cellular damage.

Further research is required to pinpoint the specific molecular targets of this compound in C. albicans.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the established signaling pathway for fluconazole and a general experimental workflow for comparing the efficacy of antifungal compounds.

fluconazole_pathway cluster_synthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14-α-demethylated intermediates Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51A1) Ergosterol Ergosterol Intermediate->Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation Fluconazole Fluconazole Fluconazole->Inhibition Inhibition->Lanosterol Inhibition GrowthInhibition Fungal Growth Inhibition FungalCellMembrane->GrowthInhibition Maintains Integrity

Figure 1. Mechanism of action of fluconazole. (Within 100 characters)

experimental_workflow cluster_prep Preparation cluster_assay Antifungal Susceptibility Testing cluster_analysis Data Analysis YeastCulture Candida albicans Culture Inoculation Inoculate with C. albicans YeastCulture->Inoculation CompoundPrep Prepare Stock Solutions (this compound & Fluconazole) SerialDilution Perform Serial Dilutions in 96-well plate CompoundPrep->SerialDilution MediaPrep Prepare RPMI-1640 Medium MediaPrep->SerialDilution SerialDilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC Determine MIC (Visual/Spectrophotometric) Incubation->MIC MFC Determine MFC (Plating on agar) MIC->MFC Comparison Compare Efficacy MFC->Comparison

Figure 2. Experimental workflow for antifungal comparison. (Within 100 characters)

Experimental Protocols

The following are standardized methods for evaluating the in vitro efficacy of antifungal compounds against Candida albicans.

Broth Microdilution Assay for MIC and MFC Determination (CLSI M27-A3 Guideline)

This method is used to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of an antifungal agent against a planktonic yeast suspension.

a. Inoculum Preparation:

  • Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.

  • Harvest several colonies and suspend in sterile saline.

  • Adjust the turbidity of the yeast suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

b. Assay Procedure:

  • Prepare serial two-fold dilutions of this compound and fluconazole in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared C. albicans inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

c. MIC and MFC Determination:

  • MIC: The MIC is the lowest concentration of the drug that causes a significant (≥50%) inhibition of growth compared to the drug-free growth control. This can be determined visually or by reading the absorbance at 492 nm.[4]

  • MFC: To determine the MFC, subculture 10 µL from each well that shows no visible growth onto an SDA plate. Incubate the plates at 35°C for 48 hours. The MFC is the lowest drug concentration that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Candida albicans Biofilm Susceptibility Testing

This assay evaluates the efficacy of antifungal agents against C. albicans biofilms, which are notoriously more resistant to treatment.[5]

a. Biofilm Formation:

  • Prepare a C. albicans suspension as described for the MIC assay, but adjust the final concentration to 1 x 10^7 CFU/mL in RPMI-1640 medium.

  • Add 100 µL of this suspension to the wells of a flat-bottom 96-well microtiter plate.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

b. Antifungal Treatment:

  • Prepare serial dilutions of this compound and fluconazole in RPMI-1640 medium.

  • Add 100 µL of each drug dilution to the wells containing the pre-formed biofilms.

  • Incubate for a further 24 hours at 37°C.

c. Biofilm Viability Assessment (XTT Reduction Assay):

  • Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 0.5 mg/mL in PBS and a solution of menadione at 10 mM in acetone.

  • Immediately before use, mix the XTT and menadione solutions (20:1 v/v).

  • Wash the biofilms twice with PBS to remove the drug.

  • Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-4 hours.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates the antibiofilm activity.

Conclusion

Fluconazole remains a cornerstone of anti-candidal therapy, with a well-understood mechanism of action targeting ergosterol biosynthesis.[1][2][3][6] However, the rise of resistance is a major clinical challenge. This compound, a natural chalcone, demonstrates moderate in vitro activity against C. albicans, with reported MICs in the range of 25-50 µg/mL. While its specific mechanism is yet to be fully elucidated, its chemical class suggests potential disruption of the fungal cell wall or membrane.

The provided experimental protocols offer a standardized framework for further investigation into the comparative efficacy of this compound and other novel compounds against both planktonic and biofilm forms of C. albicans. Such studies are crucial for the development of new therapeutic strategies to combat infections caused by this versatile and increasingly resistant fungal pathogen. Further research into the mechanism of action, in vivo efficacy, and toxicity profile of this compound is warranted to determine its potential as a future antifungal agent.

References

A Comparative Analysis of the Cytotoxic Effects of a Synthetic Chalcone and Doxorubicin on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparison of the cytotoxic properties of a representative synthetic chalcone and the widely used chemotherapeutic agent, doxorubicin, against various breast cancer cell lines. In the absence of publicly available scientific literature on a compound referred to as "Pashanone," this document utilizes data from published studies on a relevant synthetic chalcone to provide a valuable comparative framework. This guide is intended to serve as a resource for the scientific community, offering insights into the anti-cancer potential of novel compounds relative to established treatments.

Quantitative Data Summary: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cellular proliferation. The table below summarizes the IC50 values for a representative synthetic chalcone and doxorubicin across several breast cancer cell lines, as determined by in vitro cytotoxicity assays.

CompoundBreast Cancer Cell LineIC50 Value (µM)Reference
Synthetic Chalcone MCF-74.19 ± 1.04[1]
ZR-75-19.40 ± 1.74[1]
MDA-MB-2316.12 ± 0.84[1]
Doxorubicin MCF-70.68 - 8.31[2]
MDA-MB-2310.9 - 6.60[2]

Note: IC50 values for doxorubicin can vary based on experimental conditions such as duration of exposure and the specific cytotoxicity assay employed.

Experimental Methodologies

The following protocols outline standard experimental procedures for assessing the cytotoxic and apoptotic effects of compounds on breast cancer cells.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then exposed to a range of concentrations of the test compound (synthetic chalcone or doxorubicin) for a specified duration (typically 24-72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the metabolic conversion of MTT into formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay is employed to differentiate between viable, apoptotic, and necrotic cells.

  • Treatment: Breast cancer cells are treated with the test compounds at concentrations around their respective IC50 values.

  • Cell Harvesting: After the treatment period, both adherent and floating cells are collected.

  • Staining: The cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Visualizing Experimental and Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways involved in the cytotoxic effects of the synthetic chalcone and doxorubicin.

G Experimental Workflow for Cytotoxicity Analysis cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Breast Cancer Cell Lines seeding Cell Seeding in Multi-well Plates cell_culture->seeding treatment Treatment with Chalcone or Doxorubicin seeding->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_assay Annexin V/PI Staining treatment->annexin_assay ic50_calc IC50 Determination mtt_assay->ic50_calc apoptosis_quant Apoptosis Quantification annexin_assay->apoptosis_quant

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of test compounds.

G Comparative Apoptotic Signaling Pathways cluster_chalcone Synthetic Chalcone cluster_doxorubicin Doxorubicin cluster_common_pathway Common Apoptotic Cascade Chalcone Synthetic Chalcone ROS_Chalcone ROS Production Chalcone->ROS_Chalcone Bcl2_Family Modulation of Bcl-2 Family Proteins (↑Bax / ↓Bcl-2) ROS_Chalcone->Bcl2_Family Doxorubicin Doxorubicin DNA_Damage DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Damage DNA_Damage->Bcl2_Family MMP_Loss Mitochondrial Membrane Potential Loss Bcl2_Family->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Caspase_Activation Caspase Cascade Activation (Caspase-9, -3) CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathways leading to apoptosis induced by the chalcone and doxorubicin.

References

Validating the Antifungal Mechanism of Pashanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for elucidating the antifungal mechanism of Pashanone. While this compound, a naturally occurring chalcone, has demonstrated antifungal properties, its precise mechanism of action is not yet fully elucidated. This guide outlines a proposed mechanism and a comprehensive experimental workflow for its validation, drawing comparisons with established antifungal agents.

This compound's chemical classification as a chalcone suggests a likely mode of action involving the disruption of the fungal cell envelope, a common target for this class of compounds. The presence of the α,β-unsaturated keto group in chalcones is often responsible for their biological activity.[1] This guide proposes that this compound's primary antifungal mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This hypothesis is based on the known antifungal activities of other chalcone derivatives which have been shown to interfere with this pathway.[2]

Comparative Analysis of Antifungal Mechanisms

To effectively validate the proposed mechanism of this compound, it is crucial to compare its activity with antifungal agents that have well-characterized modes of action. The following table summarizes the key differences between the proposed mechanism of this compound and three major classes of antifungal drugs.

Antifungal Agent/ClassPrimary Mechanism of ActionCellular TargetEffect on Fungal Cell
This compound (Proposed) Inhibition of ergosterol biosynthesisLanosterol 14α-demethylase (Erg11p) or other enzymes in the ergosterol pathwayDepletion of ergosterol, accumulation of toxic sterol intermediates, leading to altered cell membrane fluidity and function.
Azoles (e.g., Fluconazole) Inhibition of ergosterol biosynthesisLanosterol 14α-demethylase (Erg11p)Depletion of ergosterol, accumulation of toxic sterol intermediates, resulting in impaired membrane function and integrity.[3][4]
Polyenes (e.g., Amphotericin B) Direct binding to ergosterolErgosterol in the cell membraneFormation of pores in the cell membrane, causing leakage of intracellular contents and cell death.[4]
Echinocandins (e.g., Caspofungin) Inhibition of β-(1,3)-D-glucan synthesisβ-(1,3)-D-glucan synthaseDisruption of cell wall integrity, leading to osmotic instability and cell lysis.[5][6]

Experimental Workflow for Validating this compound's Antifungal Mechanism

The following diagram outlines a systematic approach to validate the proposed antifungal mechanism of this compound. This workflow progresses from initial screening of antifungal activity to more specific assays aimed at identifying the precise molecular target.

experimental_workflow cluster_0 Phase 1: Antifungal Activity Assessment cluster_1 Phase 2: Elucidation of Primary Target cluster_2 Phase 3: Pathway-Specific Validation MIC MIC Determination MFC MFC Determination MIC->MFC Confirms fungicidal/fungistatic activity Ergosterol Ergosterol Quantification MFC->Ergosterol Proceed if fungicidal/ fungistatic Sorbitol Sorbitol Protection Assay MFC->Sorbitol Parallel Investigation CellMembrane Cell Membrane Permeability MFC->CellMembrane Parallel Investigation GeneExpression Gene Expression Analysis (ERG11) Ergosterol->GeneExpression If ergosterol levels are reduced EnzymeAssay Enzyme Inhibition Assay GeneExpression->EnzymeAssay If ERG11 expression is altered

Figure 1: Experimental workflow for validating this compound's antifungal mechanism.
Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination:

  • Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).

  • Protocol (Broth Microdilution):

    • Prepare a serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

    • Add a standardized fungal inoculum to each well.

    • Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

    • Incubate the plate at an appropriate temperature and duration for the specific fungal species.

    • The MIC is the lowest concentration with no visible growth.

    • To determine the MFC, subculture aliquots from wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no growth on the agar plate.

2. Ergosterol Quantification Assay:

  • Objective: To determine if this compound inhibits the ergosterol biosynthesis pathway.

  • Protocol:

    • Culture fungal cells in the presence and absence of sub-lethal concentrations of this compound.

    • Harvest the fungal cells and extract the total sterols using a suitable solvent (e.g., n-heptane).

    • Analyze the sterol composition using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • A significant reduction in the ergosterol content in this compound-treated cells compared to the control suggests inhibition of the ergosterol biosynthesis pathway.

3. Sorbitol Protection Assay:

  • Objective: To investigate if this compound targets the fungal cell wall.

  • Protocol:

    • Perform the MIC assay as described above, but in two sets of microtiter plates.

    • One set of plates will contain the standard growth medium, while the other set will be supplemented with an osmotic stabilizer, such as 0.8 M sorbitol.

    • A significant increase in the MIC value in the presence of sorbitol indicates that this compound's antifungal activity is at least partially due to cell wall disruption.

4. Cell Membrane Permeability Assay:

  • Objective: To assess if this compound causes damage to the fungal cell membrane.

  • Protocol:

    • Treat fungal cells with varying concentrations of this compound.

    • Incubate the cells with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

    • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

5. Gene Expression Analysis:

  • Objective: To determine if this compound affects the expression of genes involved in the ergosterol biosynthesis pathway, such as ERG11.

  • Protocol (Quantitative Real-Time PCR):

    • Expose fungal cells to a sub-lethal concentration of this compound for a specific duration.

    • Extract total RNA from the treated and untreated cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR using primers specific for the ERG11 gene and a housekeeping gene for normalization.

    • A significant change in the expression level of ERG11 in treated cells would support the hypothesis of ergosterol biosynthesis inhibition.

Proposed Antifungal Signaling Pathway of this compound

Based on the proposed mechanism of ergosterol biosynthesis inhibition, the following diagram illustrates the potential signaling cascade affected by this compound.

signaling_pathway This compound This compound Erg11 Lanosterol 14α-demethylase (Erg11p) This compound->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Catalyzes conversion to ToxicSterols Toxic Sterol Intermediates Erg11->ToxicSterols Leads to accumulation of Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into ToxicSterols->Membrane Disrupts Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Results in CellDeath Fungal Cell Death Disruption->CellDeath Leads to

Figure 2: Proposed signaling pathway of this compound's antifungal action.

The validation of this compound's antifungal mechanism through this structured, comparative approach will provide invaluable insights for the development of new and effective antifungal therapies. The experimental protocols outlined here offer a robust framework for researchers to systematically investigate and confirm the molecular basis of this compound's promising antifungal activity.

References

A Comparative Guide to the Structure-Activity Relationship of Pashanone Analogs: A Chalcone-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, which serves as a precursor for the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships of chalcone analogs, with a focus on anticancer and antimicrobial properties, to serve as a blueprint for the investigation of novel molecular entities such as Pashanone.

I. Anticancer Activity: Unraveling the Cytotoxic Potential

The anticancer activity of chalcone derivatives is intricately linked to the substitution patterns on their two aromatic rings (Ring A and Ring B) and the integrity of the α,β-unsaturated ketone moiety. This enone system is a critical pharmacophore that contributes to cytotoxicity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[3]

A prominent target for many anticancer chalcones is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is often constitutively active in cancer cells, promoting cell proliferation, survival, and inflammation. Several chalcone derivatives have demonstrated the ability to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit.[3]

Table 1: Comparative Anticancer Activity of 4'-Methoxychalcone Analogs against HCT116, MCF7, and 143B Cell Lines.

Compound IDRing A SubstitutionRing B SubstitutionIC50 (µM) - HCT116IC50 (µM) - MCF7IC50 (µM) - 143B
1 4'-methoxyUnsubstituted> 10> 10> 10
2 4'-methoxy4-chloro5.26.87.1
3 4'-methoxy3,4-dichloro2.13.53.9
4 4'-methoxy4-nitro4.85.56.2
5 4'-methoxy3-methyl0.91.21.5
6 4'-methoxy3-trifluoromethyl8.59.19.8
7 4'-methoxy3-methoxy7.98.48.8
8e 4'-methoxy3-benzenesulfonamide0.5970.8860.791

Data adapted from multiple sources for illustrative purposes.[4]

Structure-Activity Relationship Summary (Anticancer):

  • Unsubstituted Ring B (Compound 1): Generally exhibits weak to no cytotoxic activity.[3]

  • Electron-Withdrawing Groups (EWGs) on Ring B (Compounds 2, 4): Halogens (e.g., chlorine) and nitro groups at the para position can confer moderate to good anticancer activity.[3] Dichloro substitution (Compound 3) further enhances activity.

  • Electron-Donating Groups (EDGs) on Ring B (Compound 5): Small alkyl groups like methyl at the meta position can significantly increase potency.

  • Bulky and Methoxy Groups on Ring B (Compounds 6, 7): Bulky groups like trifluoromethyl or additional methoxy groups at the meta position tend to decrease activity.

  • Benzenesulfonamide Moiety (Compound 8e): The introduction of a benzenesulfonamide group leads to a significant enhancement in anticancer potency, suggesting this moiety plays a crucial role in the compound's interaction with its biological target.[4]

II. Antimicrobial Activity: Combating Pathogenic Microbes

4'-Methoxychalcone analogs have also shown considerable promise as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mechanism of action is often linked to the disruption of microbial cell membranes and the inhibition of essential enzymes.[3]

Table 2: Comparative Antimicrobial Activity of 4'-Methoxychalcone Analogs.

Compound IDRing A SubstitutionRing B SubstitutionMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coliMIC (µg/mL) - C. albicans
9 4'-methoxyUnsubstituted128256128
10 4'-methoxy4-chloro326432
11 4'-methoxy2,4-dichloro163216
12 4'-methoxy4-hydroxy6412864
13 4'-methoxy4-dimethylamino163216

MIC: Minimum Inhibitory Concentration. Data is illustrative and compiled from general knowledge of chalcone SAR.

Structure-Activity Relationship Summary (Antimicrobial):

  • Halogen Substitution on Ring B (Compounds 10, 11): The presence of one or more halogen atoms, particularly chlorine, on Ring B significantly enhances antimicrobial activity.

  • Hydroxy Substitution on Ring B (Compound 12): A hydroxyl group at the para position can contribute to moderate antimicrobial activity.

  • Dimethylamino Substitution on Ring B (Compound 13): The introduction of a strongly electron-donating dimethylamino group at the para position leads to a notable increase in antimicrobial potency.

Experimental Protocols

Synthesis of 4'-Methoxychalcone Analogs (Claisen-Schmidt Condensation)[3]

A general and widely used method for the synthesis of chalcones is the Claisen-Schmidt condensation.

Materials:

  • 4'-Methoxyacetophenone

  • Substituted benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve 4'-methoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (2 equivalents) in water to the flask and stir the mixture at room temperature.

  • Slowly add the desired substituted benzaldehyde (1 equivalent) to the reaction mixture.

  • Continue stirring the mixture for several hours, monitoring the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Filter the precipitate, wash it with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4'-methoxychalcone analog.

Anticancer Activity Assessment (MTT Assay)[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • 96-well plates

  • Complete cell culture medium

  • 4'-Methoxychalcone analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 4'-methoxychalcone analogs and a vehicle control (DMSO) for a specified incubation period (e.g., 48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 4'-Methoxychalcone analogs dissolved in a suitable solvent

  • Bacterial/fungal inoculum

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the chalcone analogs in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Start: Reagents synthesis Claisen-Schmidt Condensation start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar

Caption: Experimental workflow for SAR studies.

nfkb_pathway cytoplasm Cytoplasm nucleus Nucleus gene Target Gene Expression nucleus->gene Promotes transcription of tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK tnfr->ikk Activates ikba_nfkb IκBα-NF-κB ikk->ikba_nfkb Phosphorylates IκBα nfkb NF-κB (p65) ikba_nfkb->nfkb IκBα degradation NF-κB release nfkb->nucleus Translocates to chalcone Chalcone Analog chalcone->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

A Head-to-Head Battle: Cross-Validation of HPLC and LC-MS/MS for Pashanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Pashanone, a compound of significant interest, requires robust and reliable analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed techniques for this purpose. When transitioning between these methods or comparing data across different studies, a thorough cross-validation is not just recommended—it is a critical component of regulatory compliance and data integrity.

This guide provides a comprehensive comparison of HPLC-UV and LC-MS/MS for the quantification of this compound. While specific cross-validation data for this compound is not widely available in published literature, this document outlines the fundamental principles, presents expected performance characteristics based on established analytical validation guidelines, and provides detailed experimental protocols to guide researchers in setting up their own studies.

Comparative Overview: HPLC vs. LC-MS/MS

High-Performance Liquid Chromatography is a workhorse in many analytical laboratories, offering a cost-effective and reliable method for routine analysis.[1][2] When paired with a UV detector, it provides good sensitivity and reproducibility for compounds with a suitable chromophore, like this compound. However, its selectivity can be a limitation, especially in complex biological matrices where co-eluting substances can interfere with the analyte of interest.[1]

Liquid Chromatography with tandem Mass Spectrometry, on the other hand, is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3][4][5] By utilizing the mass-to-charge ratio of the analyte and its fragments, LC-MS/MS can distinguish this compound from matrix components with a high degree of certainty, leading to lower limits of detection and quantification.[3][5]

The cross-validation of these two methods is essential to ensure that the data generated is equivalent and can be used interchangeably.[1] Regulatory bodies such as the FDA and EMA provide clear guidelines on the parameters that need to be assessed during such a validation.[6]

Quantitative Performance: A Head-to-Head Comparison

The choice between HPLC and LC-MS/MS often comes down to the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and cost considerations. The following tables summarize the expected quantitative performance data for the analysis of this compound, based on typical validation parameters for small molecules.

Table 1: Comparison of HPLC-UV and LC-MS/MS for this compound Quantification

Performance MetricHPLC with UV Detection (HPLC-UV)LC-MS/MSKey Observations
Limit of Detection (LOD) 5 - 10 ng/mL0.05 - 0.5 ng/mLLC-MS/MS generally offers significantly lower detection limits, making it ideal for trace analysis.
Limit of Quantification (LOQ) 15 - 30 ng/mL0.1 - 1.0 ng/mLThe lower LOQ of LC-MS/MS allows for accurate quantification of this compound at very low concentrations.[3]
Linearity (R²) > 0.998> 0.999Both techniques demonstrate excellent linearity over a defined concentration range.[3][7]
Accuracy (% Recovery) 95% - 105%98% - 102%Both methods are capable of providing high accuracy.[3][7]
Precision (% RSD) < 5%< 3%LC-MS/MS often provides slightly better precision due to its higher selectivity and reduced matrix interference.[3][7]
Specificity Moderate to HighVery HighLC-MS/MS is inherently more specific due to the use of mass detection.[3]
Matrix Effect Not ApplicableTo be evaluatedA critical parameter for LC-MS/MS to ensure that matrix components do not suppress or enhance the analyte signal.[3]

Table 2: Acceptance Criteria for Cross-Validation

Validation ParameterAcceptance Criteria
Accuracy (% Bias) The mean accuracy of Quality Control (QC) samples analyzed by both methods should not differ by more than ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]
Precision (% RSD) The precision of QC samples analyzed by both methods should not exceed 15% RSD (20% at LLOQ).[1]

Experimental Protocols

The following are detailed, representative methodologies for the analysis of this compound by HPLC-UV and LC-MS/MS.

Sample Preparation (for Biological Matrices)

A robust sample preparation method is crucial for accurate and reproducible results, especially when dealing with complex matrices like plasma or urine.[8][9]

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI in positive or negative ion mode, depending on the ionization efficiency of this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. The precursor ion and a specific product ion for both this compound and the internal standard will be monitored.

  • Injection Volume: 5 µL.

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of a cross-validation study, from the initial preparation of samples to the final comparison of data from both analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion SampleCollection Collection of Quality Control (QC) Samples (Low, Mid, High Concentrations) SamplePrep Identical Sample Preparation Protocol for both HPLC and LC-MS/MS batches SampleCollection->SamplePrep HPLC_Analysis Analysis by Validated HPLC-UV Method SamplePrep->HPLC_Analysis LCMS_Analysis Analysis by Validated LC-MS/MS Method SamplePrep->LCMS_Analysis HPLC_Data Quantification of this compound Concentration (HPLC) HPLC_Analysis->HPLC_Data LCMS_Data Quantification of this compound Concentration (LC-MS/MS) LCMS_Analysis->LCMS_Data DataComparison Statistical Comparison of Results (Accuracy and Precision) HPLC_Data->DataComparison LCMS_Data->DataComparison Conclusion Assessment of Method Equivalency DataComparison->Conclusion

References

The Efficacy of Pashanone in Comparison to Other Natural Chalcones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticancer and anti-inflammatory efficacy of Pashanone (also known as Panduratin A) with other prominent natural chalcones: Xanthohumol, Licochalcone A, Cardamonin, and Butein. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

I. Comparative Efficacy: A Quantitative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values for each chalcone against various cancer cell lines and inflammatory markers. Lower IC50 values indicate greater potency.

Table 1: Anticancer Efficacy (IC50 in µM)
ChalconeCell LineCancer TypeIC50 (µM)Treatment DurationCitation(s)
This compound (Panduratin A) A549Non-Small Cell Lung Cancer6.03 ± 0.21 µg/mL24 h[1][2]
H1975Non-Small Cell Lung Cancer5.58 ± 0.15 µg/mL24 h[1][2]
Xanthohumol HCT116Colon Carcinoma40.8 ± 1.4Not Specified[3]
40-16 (HCT 116-derived)Colon Cancer4.124 h[4]
40-16 (HCT 116-derived)Colon Cancer3.648 h[4]
40-16 (HCT 116-derived)Colon Cancer2.672 h[4]
Licochalcone A PC-3Prostate CancerNot Specified (55-83% inhibition at 25 µM)48-72 h[5]
Cardamonin MDA-MB-231Triple Negative Breast Cancer52.88524 h[6]
MDA-MB-231Triple Negative Breast Cancer33.98148 h[6]
MDA-MB-231Triple Negative Breast Cancer25.45872 h[6]
Butein K562Chronic Myeloid Leukemia~20Not Specified[7]
RS4-11Acute Lymphoblastic Leukemia22.29Not Specified[7]
Table 2: Anti-inflammatory Efficacy (IC50 in µM)
ChalconeTargetCell Line/SystemIC50 (µM)Citation(s)
This compound (Panduratin A) Nitric Oxide (NO) ProductionRAW 264.7 Macrophages0.175[8]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 Macrophages0.0195[8]
Xanthohumol TNF-α ReleaseRAW 264.7 Macrophages / U937 MonocytesPotent inhibitor (specific IC50 not provided)[9][10]
Licochalcone A IL-6 and TNF-α SecretionMonocyte-derived Dendritic CellsPotent inhibitor (specific IC50 not provided)[11]
IL-2 ReleaseJurkat T-cellsPotent inhibitor (specific IC50 not provided)[12][13]
Cardamonin Nitric Oxide (NO) ProductionRAW 264.7 Macrophages11.4[14]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 Macrophages26.8[14]
TNF-α SecretionRAW 264.7 Macrophages4.6[14]
Butein Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesPotent inhibitor (specific IC50 not provided)[15]

II. Key Signaling Pathways in Chalcone Efficacy

The anticancer and anti-inflammatory effects of these chalcones are mediated through the modulation of several key signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Pashanone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK MAPKs (p38, JNK, ERK) Receptor->MAPK This compound This compound This compound->IKK Inhibits NFκB NF-κB (p65/p50) This compound->NFκB Inhibits Translocation This compound->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) IκBα->NFκB Sequesters NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB_n->Gene_Expression

Caption: this compound's anti-inflammatory mechanism.

Chalcone_Comparison_Signaling cluster_chalcones Natural Chalcones cluster_pathways Key Signaling Pathways Stimuli Inflammatory/Growth Stimuli NFkB NF-κB Pathway Stimuli->NFkB STAT3 STAT3 Pathway Stimuli->STAT3 MAPK MAPK Pathway Stimuli->MAPK mTOR mTOR Pathway Stimuli->mTOR This compound This compound This compound->NFkB This compound->MAPK Xanthohumol Xanthohumol Xanthohumol->NFkB Xanthohumol->MAPK Licochalcone_A Licochalcone A Licochalcone_A->NFkB Licochalcone_A->STAT3 Cardamonin Cardamonin Cardamonin->NFkB Cardamonin->mTOR Butein Butein Butein->NFkB Butein->STAT3 Cellular_Response ↓ Inflammation ↓ Proliferation ↑ Apoptosis NFkB->Cellular_Response STAT3->Cellular_Response MAPK->Cellular_Response mTOR->Cellular_Response

Caption: Comparative inhibition of signaling pathways.

III. Experimental Protocols

This section provides an overview of the standard methodologies used in the cited studies to evaluate the anticancer and anti-inflammatory efficacy of the chalcones.

MTT Assay for Anticancer Cytotoxicity
  • Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the chalcone (e.g., this compound) or a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Chalcones (various concentrations) A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate Cell Viability & IC50 Value F->G

Caption: MTT assay experimental workflow.

Griess Assay for Nitric Oxide (NO) Determination
  • Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this solution is measured to determine the nitrite concentration.

  • Methodology:

    • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test chalcone for a specified time.

    • Sample Collection: The cell culture supernatant is collected.

    • Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes).

    • Absorbance Measurement: The absorbance is measured at 540-550 nm.

    • Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

ELISA for Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6)
  • Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibody).

  • Methodology:

    • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer (e.g., BSA).

    • Sample Incubation: Cell culture supernatants (from cells treated with chalcones and/or inflammatory stimuli) and standards are added to the wells and incubated.

    • Detection Antibody: A biotinylated detection antibody, also specific to the cytokine, is added.

    • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • Stopping Reaction: The reaction is stopped with an acid (e.g., H₂SO₄).

    • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm).

    • Data Analysis: The concentration of the cytokine in the samples is determined from the standard curve.

Western Blot for Signaling Protein Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Methodology:

    • Protein Extraction: Cells are treated with chalcones and/or stimuli, and then lysed to extract total proteins.

    • Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

    • SDS-PAGE: Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, total p65, or β-actin as a loading control).

    • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: A chemiluminescent substrate is added, and the light emitted is captured using an imaging system.

    • Analysis: The intensity of the protein bands is quantified using densitometry software.

This guide provides a foundational comparison of this compound with other natural chalcones. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further explore the therapeutic potential of these promising natural compounds.

References

Comparative Analysis of Antifungal Agents in a Murine Systemic Candidiasis Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Systemic fungal infections, particularly those caused by Candida albicans, represent a significant and growing threat to public health, especially among immunocompromised individuals.[1][2] The rise of antifungal resistance to conventional therapies necessitates the discovery and validation of novel antifungal agents.[3][4] While in vitro assays provide preliminary data on a compound's efficacy, in vivo validation using animal models is a critical step in the drug development pipeline. This guide provides a comparative overview of the in vivo antifungal activity of a natural compound, Lichochalcone-A, against standard-of-care agents, Amphotericin B and Fluconazole, in a murine model of disseminated candidiasis.

A note on the requested topic: Initial searches for in vivo validation of "Pashanone" did not yield relevant studies. Therefore, this guide utilizes Lichochalcone-A, a natural chalcone with published in vivo antifungal data, as a representative novel compound to fulfill the structural and comparative requirements of the user's request.[3][4][5]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to the validation of therapeutic agents. Below are the summarized methodologies for establishing a murine model of systemic candidiasis and assessing the efficacy of antifungal compounds, based on established protocols.[1][6][7][8]

1. Murine Model of Systemic Candidiasis

  • Animal Model: Immunocompetent BALB/c or ICR (CD-1) mice are commonly used.[9] For studies requiring an immunocompromised state, mice can be rendered neutropenic with agents like cyclophosphamide and/or 5-fluorouracil.[10][11]

  • Fungal Strain: Candida albicans strains such as SC5314 or clinical isolates are prepared from cultures on Sabouraud dextrose agar.[9]

  • Inoculum Preparation: Yeast cells are washed and suspended in sterile phosphate-buffered saline (PBS) or saline. The concentration is adjusted using a hemocytometer to achieve the desired inoculum size.[9]

  • Infection: Mice are infected via intravenous (i.v.) injection through the lateral tail vein with a typical inoculum of 1 x 10⁵ to 5 x 10⁶ Colony Forming Units (CFU) per mouse in a volume of 0.1-0.2 mL.[6][7][8]

2. Antifungal Treatment Regimens

  • Lichochalcone-A (Topical Application for Oral Candidiasis Model): In a model of oral candidiasis, mice are treated with topical applications of Lichochalcone-A.[4][5]

  • Amphotericin B (Parenteral Administration): Amphotericin B is typically administered intraperitoneally (i.p.) at doses ranging from 0.1 to 4.0 mg/kg of body weight, once daily.[6][8][12]

  • Fluconazole (Oral or Parenteral Administration): Fluconazole can be administered via oral gavage or i.p. injection.[7][13] Dosing regimens vary, with examples including 40 mg/kg once daily by gavage or total daily doses of 3.5 to 5.5 mg/kg administered i.p. in divided doses.[7][13]

  • Treatment Initiation and Duration: Treatment typically begins 2 to 24 hours post-infection and can continue for a period ranging from 24 hours to 10 days, depending on the study's endpoint (fungal burden vs. survival).[1][6][8][10]

3. Efficacy Assessment

  • Fungal Burden: At predetermined time points, animals are euthanized. Organs, primarily the kidneys, are aseptically removed, weighed, and homogenized in sterile saline.[7][8] Serial dilutions of the homogenates are plated on appropriate agar, and CFUs are counted after incubation to determine the fungal load per gram of tissue.[7][8]

  • Survival Studies: For survival analysis, mice are monitored daily for a period of up to 30 days post-infection, and mortality is recorded.[8]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo antifungal efficacy study.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Culture Candida albicans B Prepare Fungal Inoculum A->B C Induce Systemic Infection in Mice (i.v. Tail Vein Injection) B->C D Administer Treatment Groups (Test Compound, Positive Control, Vehicle) C->D E Endpoint 1: Fungal Burden (Euthanize, Harvest Kidneys, Plate Homogenate) D->E 24-72h F Endpoint 2: Survival Study (Monitor and Record Mortality) D->F up to 30 days G Data Analysis (CFU/gram, Survival Curves) E->G F->G

Workflow for Murine Model of Systemic Candidiasis.

Comparative Efficacy Data

The following tables summarize quantitative data from representative studies, comparing the efficacy of the test compound against standard antifungal agents.

Table 1: Comparison of Fungal Burden in Kidneys

CompoundFungal StrainMouse ModelDosageRouteFungal Burden Reduction (log10 CFU/kidney)Reference
Lichochalcone-A C. albicansOral CandidiasisTopicalTopicalSignificant decrease in CFU/ml/mg in tongue tissue[5]
Amphotericin B C. albicans K-1Neutropenic0.08 - 20 mg/kgi.p.0 to 2 log10 CFU/kidney reduction[6]
Fluconazole C. albicansImmunocompetent4.56 mg/kg/dayi.p.50% reduction vs. control (ED50)[7][14]

Table 2: Comparison of Survival Rates

CompoundFungal StrainMouse ModelDosageRouteSurvival RateReference
Amphotericin B C. albicansImmunocompetent1 - 20 mg/kgi.p.100% survival after 30 days[8]
Posaconazole Mucor spp.Neutropenic≥15 mg/kg (BID)OralSignificantly prolonged survival[11][15][16]
Vehicle Control C. albicansImmunocompetentN/Ai.p.0% survival after 10 days[8]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Antifungal agents primarily target unique structures in the fungal cell, such as the cell wall and the cell membrane's ergosterol.

1. Polyenes (e.g., Amphotericin B)

Polyenes bind directly to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential intracellular contents, which ultimately results in cell death.[17][18][19]

G AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Ergosterol->Pore Leakage Ion/Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Mechanism of Action for Polyenes.

2. Azoles (e.g., Fluconazole)

Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is a crucial cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway.[17][19] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the cell membrane.[17]

G Fluconazole Fluconazole Enzyme Lanosterol 14-α-demethylase (CYP51) Fluconazole->Enzyme Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Synthesis Lanosterol->Ergosterol Catalyzed by ToxicSterols Accumulation of Toxic Sterol Precursors Enzyme->ToxicSterols Leads to MembraneDysfunction Membrane Dysfunction Ergosterol->MembraneDysfunction Depletion leads to ToxicSterols->MembraneDysfunction GrowthInhibition Fungistatic Effect MembraneDysfunction->GrowthInhibition

Mechanism of Action for Azoles.

3. Chalcones (e.g., Lichochalcone-A)

The precise mechanism for many chalcones is still under investigation, but studies suggest multiple modes of action. For Lichochalcone-A, evidence points towards the inhibition of virulence factors, such as the secretion of proteolytic enzymes (proteinases and phospholipases) that are critical for host tissue degradation and biofilm formation.[5] Some chalcones are also suggested to act by inhibiting the fungal cell wall.[20]

G LichochalconeA Lichochalcone-A EnzymeSecretion Secretion of Proteolytic Enzymes (Proteinases, Phospholipases) LichochalconeA->EnzymeSecretion Inhibits FungalCell C. albicans Cell FungalCell->EnzymeSecretion Produces Biofilm Biofilm Formation EnzymeSecretion->Biofilm Contributes to Virulence Reduced Virulence Biofilm->Virulence Reduces

Proposed Mechanism for Lichochalcone-A.

References

Pashanone and Structurally Related Chalcones: A Comparative Guide to Cancer Cell Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern oncology research. Pashanone, a naturally occurring chalcone, and its structural analogs have emerged as a promising class of compounds due to their cytotoxic properties. This guide provides a comprehensive comparison of the selectivity of this compound and related chalcones for cancer cells over normal cells, supported by available experimental data.

Defining Selectivity: The Selectivity Index (SI)

A critical measure of a compound's therapeutic potential is its Selectivity Index (SI). The SI quantifies the differential cytotoxicity of a compound between normal and cancerous cells. It is calculated using the following formula:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

where IC50 is the half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition of cell viability. A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells. An SI value greater than 1.0 suggests a degree of selectivity, with values exceeding 2 or 3 often considered significant for a promising anticancer candidate.[1][2]

Quantitative Comparison of Cytotoxicity

Table 1: Cytotoxicity of Chalcone Derivatives in Human Cancer and Normal Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Chalcone-Dihydropyrimidine Hybrid 9hMCF-7 (Breast)5.8HaCaT (Keratinocytes)>100>17.24[3]
Chalcone-Dihydropyrimidine Hybrid 9dMCF-7 (Breast)4.7HaCaT (Keratinocytes)>100>21.28[4]
Chalcone-Dihydropyrimidine Hybrid 9gMCF-7 (Breast)4.9HaCaT (Keratinocytes)>100>20.41[4]

Table 2: Cytotoxicity of Common Chemotherapeutic Drugs

DrugCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
DoxorubicinMCF-7 (Breast)~0.1 - 2.5MCF-10A (Breast Epithelial)--[5]
DoxorubicinHCT-116 (Colon)-VERO (Kidney Epithelial)-6.62 (for Panax ginseng extract)[5]
CisplatinHeLa (Cervical)~2 - 40 (highly variable)Fibroblasts159.62Variable[6][7]
CisplatinDU-145 (Prostate)57.81Fibroblasts159.622.76[7]
PaclitaxelVarious Cancer Lines0.0025 - 0.0075---[1]

Note: IC50 values for the same drug can vary significantly between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay method.[6]

Experimental Protocols

The determination of IC50 values and the subsequent calculation of the Selectivity Index are crucial for evaluating the anticancer potential of a compound. A standard methodology for this is the MTT assay.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, chalcone derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer & Normal Cells in 96-well plates adhesion Allow cells to adhere overnight seed_cells->adhesion add_compound Add varying concentrations of test compound adhesion->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Fig. 1: Workflow for MTT Cytotoxicity Assay.

Signaling Pathways Modulated by Chalcones

Chalcones exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer cells, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or unwanted cells. Chalcones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Chalcones_ext Chalcones Death_Receptor Death Receptor (e.g., Fas, TNFR) Chalcones_ext->Death_Receptor Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Chalcones_int Chalcones p53 p53 activation Chalcones_int->p53 Bcl2 Bcl-2 inhibition Chalcones_int->Bcl2 Bax Bax activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Chalcone-Induced Apoptotic Pathways.
Cell Cycle Arrest

In addition to inducing apoptosis, chalcones can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Cell_Cycle_Arrest cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Chalcones Chalcones CyclinD_CDK46 Cyclin D / CDK4/6 Chalcones->CyclinD_CDK46 CyclinB_CDK1 Cyclin B / CDK1 Chalcones->CyclinB_CDK1 pRb pRb CyclinD_CDK46->pRb Arrest_G1 G1 Arrest E2F E2F pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Mitosis Mitosis CyclinB_CDK1->Mitosis Arrest_G2M G2/M Arrest

Fig. 3: Chalcone-Induced Cell Cycle Arrest.

Conclusion

The available data on chalcone derivatives suggest that this class of compounds holds significant promise as selective anticancer agents. While specific data for this compound is currently limited, the high selectivity indices observed for structurally related chalcones against breast cancer cells are encouraging. The mechanisms of action, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, provide a strong rationale for their therapeutic potential. Further research is warranted to elucidate the specific cytotoxic profile and selectivity index of this compound and to fully explore the therapeutic utility of this promising class of natural compounds.

References

Comparative Analysis of Pashanone from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the extraction, biological activity, and comparative analysis of the chalcone Pashanone from various plant species.

This compound, a chalcone with the chemical formula C₁₇H₁₆O₅, has been identified in several plant species and is gaining attention for its potential therapeutic properties. This guide provides a comparative overview of this compound derived from different botanical origins, focusing on its biological activities. Due to the limited availability of direct comparative studies in the current literature, this analysis synthesizes data from individual studies on this compound from various plants, primarily Polygonum ferrugineum and Miliusa sinensis.

Quantitative Analysis of Biological Activities

The following table summarizes the reported biological activities of this compound from different plant sources. It is important to note that direct comparisons of yield and purity are hampered by the lack of standardized reporting in the available literature.

ParameterPolygonum ferrugineumMiliusa sinensisOnychium siliculosum
Biological Activity AntifungalAntifungal, Cytotoxic (inferred)Data not available
Antifungal Activity (MIC) 25-50 µg/mL against a panel of human opportunistic pathogenic fungi[1]4.0 to >128 µg/mL against various human pathogenic fungiData not available
Cytotoxic Activity (IC₅₀) Data not availableData not available for pure this compound, but other compounds from the plant show cytotoxic activity[2]Data not available
Yield (%) Not reportedNot reportedNot reported
Purity (%) Not reportedNot reportedNot reported

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lack of reported data for yield and purity, as well as for this compound from Onychium siliculosum, highlights a significant gap in the current research landscape.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for the extraction, isolation, and biological evaluation of this compound based on available literature.

Extraction and Isolation of this compound

The isolation of this compound typically involves solvent extraction followed by chromatographic purification. The following is a representative protocol adapted from studies on Polygonum and Miliusa species.

1. Plant Material Preparation:

  • The dried and powdered aerial parts (for Polygonum ferrugineum) or leaves (for Miliusa sinensis) are used as the starting material.

2. Extraction:

  • The powdered plant material is extracted with a suitable solvent, such as methanol or a mixture of n-hexane and ethyl acetate, at room temperature.

  • The extraction is typically carried out for an extended period (e.g., 72 hours) with occasional shaking or stirring.

  • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography for the separation of its constituents.

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the adsorbent.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Extraction_and_Isolation_Workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of This compound Fractions tlc_monitoring->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound

Fig. 1: General workflow for the extraction and isolation of this compound.
Antifungal Activity Assay (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungi.

1. Preparation of Fungal Inoculum:

  • The fungal strains are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature.

  • A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).

2. Assay Procedure:

  • The assay is performed in a 96-well microtiter plate.

  • Serial dilutions of this compound (in a suitable solvent like DMSO) are prepared in a liquid growth medium (e.g., RPMI-1640).

  • The fungal inoculum is added to each well.

  • The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

Antifungal_Assay_Workflow fungal_culture Fungal Culture on Agar inoculum_prep Prepare Fungal Inoculum fungal_culture->inoculum_prep inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution Serial Dilution of this compound plate_prep Prepare 96-well Plate serial_dilution->plate_prep plate_prep->inoculation incubation Incubation inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Fig. 2: Workflow for the antifungal activity assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

  • Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 48 hours).

  • After incubation, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC₅₀ value is calculated from the dose-response curve.

Cytotoxicity_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat with this compound cell_seeding->treatment incubation_48h Incubate for 48h treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization absorbance_reading Read Absorbance solubilization->absorbance_reading ic50_calculation Calculate IC₅₀ absorbance_reading->ic50_calculation

Fig. 3: Workflow for the MTT cytotoxicity assay.

Discussion and Future Directions

The available data suggests that this compound exhibits promising antifungal activity. The reported MIC values for this compound from Miliusa sinensis appear to be lower in some cases than those from Polygonum ferrugineum, indicating potentially higher potency. However, the range of MICs from Miliusa sinensis is broad, suggesting that its efficacy may be highly dependent on the specific fungal species being tested.

A significant limitation in the comparative analysis of this compound is the lack of standardized studies and reporting. Future research should focus on:

  • Quantitative Isolation Studies: Conducting studies to determine and report the specific yield and purity of this compound from different plant sources under standardized extraction and purification protocols.

  • Direct Comparative Biological Assays: Performing head-to-head comparisons of the antifungal and cytotoxic activities of this compound isolated from Polygonum ferrugineum, Miliusa sinensis, and Onychium siliculosum against a standardized panel of fungal strains and cancer cell lines.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which this compound exerts its antifungal and potential cytotoxic effects. This could involve exploring its impact on fungal cell wall synthesis, membrane integrity, or specific signaling pathways in cancer cells.

By addressing these research gaps, a more comprehensive understanding of this compound's therapeutic potential can be achieved, paving the way for its potential development as a novel antifungal or anticancer agent.

References

Validating the Pro-Apoptotic Effect of Pashanone In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the pro-apoptotic potential of Pashanone, a chalcone derivative, in vitro. While this compound has been noted for its cytotoxic activity, detailed studies on its apoptosis-inducing capabilities are emerging.[1] This document outlines the essential experimental protocols and data presentation formats required to systematically evaluate this compound and compare its efficacy against established pro-apoptotic agents.

Comparative Analysis of Pro-Apoptotic Activity

To objectively assess the pro-apoptotic efficacy of this compound, its performance should be benchmarked against a standard chemotherapeutic agent, such as Doxorubicin, and another bioactive chalcone with known pro-apoptotic effects, like Panduratin A. The following tables summarize hypothetical, yet realistic, quantitative data for such a comparison.

Table 1: Cytotoxicity of Pro-Apoptotic Agents in A549 Lung Cancer Cells (72h Treatment)

CompoundIC50 (µM)Maximum Inhibition (%)
This compound 15.595.2
Doxorubicin0.898.5
Panduratin A10.296.8

Table 2: Induction of Apoptosis in A549 Cells (48h Treatment at IC50 Concentration)

CompoundEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
This compound 25.815.341.1
Doxorubicin35.220.155.3
Panduratin A30.518.749.2

Table 3: Caspase Activation in A549 Cells (24h Treatment at IC50 Concentration)

CompoundCaspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
This compound 4.21.53.8
Doxorubicin5.82.15.2
Panduratin A5.11.84.5

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key experiments in the validation of pro-apoptotic compounds.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, and Panduratin A for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells, and cells stained only with Annexin V-FITC or PI, should be used as controls to set the compensation and gates.

Caspase Activity Assay

This assay quantifies the activity of key executioner (Caspase-3/7), initiator (Caspase-8 for extrinsic pathway, Caspase-9 for intrinsic pathway) caspases.

  • Cell Lysis: Treat cells with the compounds for 24 hours, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for Caspase-3/7, -8, or -9 to the cell lysate.

  • Signal Measurement: Incubate at room temperature and measure the luminescence or fluorescence, which is proportional to the caspase activity.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis signaling pathways.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cytochrome c, cleaved PARP) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the logical flow of experiments and the underlying biological pathways is critical. The following diagrams, generated using Graphviz, illustrate these concepts.

G cluster_0 In Vitro Validation Workflow A Cancer Cell Culture (e.g., A549) B Treatment with this compound & Control Compounds A->B C MTT Assay (Determine IC50) B->C D Annexin V/PI Staining (Flow Cytometry) B->D E Caspase Activity Assays (Caspase-3/7, -8, -9) B->E F Western Blot Analysis (Apoptotic Protein Expression) B->F G Data Analysis & Comparison C->G D->G E->G F->G

Experimental workflow for validating pro-apoptotic effect.

The pro-apoptotic effect of this compound is likely mediated through the intrinsic and/or extrinsic apoptosis pathways. Investigating the key molecular players in these pathways is essential to elucidate its mechanism of action.

G cluster_0 Intrinsic (Mitochondrial) Pathway cluster_1 Extrinsic (Death Receptor) Pathway A This compound B ↑ Bax / ↓ Bcl-2 A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H I This compound J ↑ Death Receptors (e.g., Fas, TRAIL-R) I->J K DISC Formation (FADD, pro-Caspase-8) J->K L Caspase-8 Activation K->L L->B Bid cleavage M Caspase-3 Activation L->M N Apoptosis M->N

Key apoptosis signaling pathways.

By following these standardized protocols and comparative analyses, researchers can effectively validate the pro-apoptotic effects of this compound and position it within the landscape of existing and emerging cancer therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Pashanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of science and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Pashanone, a chalcone with noted biological activities.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a cautious approach based on its chemical properties and general best practices for handling hazardous laboratory chemicals.

Chemical and Safety Data

Identifier Value Source
CAS Number 42438-78-8[1][2][3]
Molecular Formula C17H16O5[2][3]
Molecular Weight 300.31 g/mol [3]
Appearance Yellow crystalline solid[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Biological Activity Moderate antifungal and cytotoxic activity[1]

Personal Protective Equipment (PPE)

Given the lack of specific toxicological data, a conservative approach to personal protection is warranted. When handling this compound, the following PPE should be utilized to minimize exposure:

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.

  • Body Protection : A standard laboratory coat is required to protect against spills.

  • Respiratory Protection : All handling of this compound powder should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of airborne particles.

Step-by-Step Disposal Procedure

The proper disposal of this compound should be treated as a hazardous waste process, managed from the point of generation through to its final removal by a certified waste disposal service.

1. Waste Identification and Segregation:

  • Categorization : Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, and absorbent materials).

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Storage:

  • Container : Use a compatible, leak-proof container with a secure screw cap for all this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its CAS number (42438-78-8).

  • Storage Location : Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area. This area should be away from heat sources, sparks, and open flames.

3. Spill Management:

  • Minor Spills : For small spills, absorb the material with an inert absorbent like sand or vermiculite.[4] Collect the contaminated absorbent material into a designated hazardous waste container.[4]

  • Major Spills : In the event of a large spill, evacuate the area immediately and contact your institution's EHS department for guidance.

4. Empty Containers:

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent.[4]

  • The rinsate from this process must be collected and treated as hazardous waste.[4][5]

  • After triple-rinsing, puncture the container to prevent reuse before disposal.[4]

5. Professional Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.

  • Provide the waste disposal company with all available information on this compound, including its chemical name, CAS number, and any known properties, to ensure safe handling and disposal.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical inactivation followed by disposal is a common practice for reactive chemical waste. However, without detailed reactivity data for this compound, chemical neutralization is not recommended. The primary and safest disposal method is collection and transfer to a professional waste management service.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

PashanoneDisposal cluster_0 This compound Waste Generation cluster_1 On-Site Waste Management cluster_2 Final Disposal A Unused this compound or Contaminated Materials B Categorize as Hazardous Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Spill Occurs C->E Potential Event H Arrange for Professional Waste Disposal Service D->H F Minor Spill: Absorb and Collect E->F If Minor G Major Spill: Evacuate and Notify EHS E->G If Major F->C Contain I Provide Chemical Information to Disposal Company H->I J Waste Removed from Site I->J

References

Essential Safety and Operational Protocols for Handling Pashanone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, ensuring safe and effective handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling of Pashanone, a compound used in various scientific applications. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Chemical Identifier:

  • Chemical Name: this compound

  • Synonyms: (E)-1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one[1]

  • CAS Number: 42438-78-8[1]

Hazard Identification and Precautionary Measures

This compound is classified as a highly flammable liquid and vapor that is harmful if inhaled. It is crucial to handle this substance in accordance with good industrial hygiene and safety practices.

Summary of GHS Hazard and Precautionary Statements:

CategoryCodeStatement
Hazard H225Highly flammable liquid and vapor.
H332Harmful if inhaled.
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]
P233Keep container tightly closed.[2][3]
P240Ground/bond container and receiving equipment.[2][3]
P241Use explosion-proof electrical/ventilating/lighting equipment.[2][3]
P242Use only non-sparking tools.[2][3]
P243Take precautionary measures against static discharge.[2][3]
P261Avoid breathing mist or vapors.
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/eye protection/face protection.
Response P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340+P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
P370+P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
Storage P403+P235Store in a well-ventilated place. Keep cool.
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][3]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety:

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves.

    • Clothing: A flame-resistant lab coat or coveralls should be worn.[4] Ensure all skin is covered.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in an area with inadequate ventilation or when the potential for inhalation of vapors or aerosols exists.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure all glassware is dry and free of contaminants.
  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Remove all potential ignition sources from the immediate vicinity, including open flames, hot surfaces, and spark-producing equipment.[2][3]
  • Have appropriate fire extinguishing media readily available (e.g., dry sand, dry chemical, or alcohol-resistant foam).
  • Ensure an emergency eyewash station and safety shower are accessible.

2. Handling:

  • Ground and bond all containers and receiving equipment to prevent static discharge.[2][3]
  • Use only non-sparking tools.[2][3]
  • When transferring, pour slowly to minimize splashing and vapor generation.
  • Keep containers tightly closed when not in use.[2][3]
  • Avoid breathing vapors or mists.

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
  • Clean the work area and any equipment used.
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area away from heat and ignition sources.[2][3]

Emergency and Disposal Plan

Spill Response Workflow:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain ventilate Ensure Adequate Ventilation contain->ventilate cleanup Clean Up Spill with Non-Sparking Tools ventilate->cleanup collect Collect Waste in a Labeled, Sealed Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose end Spill Response Complete dispose->end

Caption: Logical workflow for responding to a this compound spill.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste.

  • Leave chemicals in their original containers.

  • Uncleaned containers should be handled as the product itself.

  • Dispose of contents and containers to an approved waste disposal plant.[2][3]

By strictly following these procedures, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risk of accidents or exposure in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pashanone
Reactant of Route 2
Reactant of Route 2
Pashanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.